6-Bromo-2-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNVKBBKROTUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646104 | |
| Record name | 6-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-96-8 | |
| Record name | 6-Bromo-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-6-METHYL-5-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Bromo-2-methyl-3-nitropyridine: A Technical Guide
This document provides a comprehensive overview of a feasible synthetic pathway for 6-Bromo-2-methyl-3-nitropyridine, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from the readily available starting material, 2-Amino-6-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound can be strategically achieved through a three-step reaction sequence starting from 2-Amino-6-methylpyridine. The core transformations involve:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Sandmeyer Reaction: Substitution of the diazonium group with a bromine atom.
This pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar pyridine derivatives and represent a viable method for the synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
This step involves the nitration of 2-Amino-6-methylpyridine.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Ammonium Hydroxide (concentrated)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly and portion-wise, add 2-Amino-6-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Once the addition is complete, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then at room temperature for 1 hour, and finally heat to 50-60°C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until a yellow precipitate forms.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-6-methyl-3-nitropyridine.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This step involves the diazotization of 2-Amino-6-methyl-3-nitropyridine followed by a Sandmeyer reaction.
Materials:
-
2-Amino-6-methyl-3-nitropyridine
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 2-Amino-6-methyl-3-nitropyridine in 48% hydrobromic acid in a flask and cool the mixture to -5°C to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 0°C.
-
Stir the mixture at this temperature for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2-Amino-6-methylpyridine | 108.14 | 1.0 | 108.14 | 2-Amino-6-methyl-3-nitropyridine | 153.14 | 153.14 | 70-80% |
| 2 | 2-Amino-6-methyl-3-nitropyridine | 153.14 | 1.0 | 153.14 | This compound | 217.04 | 217.04 | 60-75% |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Technical Guide: Physical Properties of 6-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 6-Bromo-2-methyl-3-nitropyridine. This document is intended to serve as a valuable resource for professionals in research and development, offering readily accessible data and procedural insights.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and potential use in drug development. The following table summarizes the key physical data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point (Predicted) | 305.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.709 ± 0.06 g/cm³ | [3] |
| Solubility (Qualitative) * | Soluble in Methanol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| CAS Number | 22282-96-8 | [1][2] |
*Note: Predicted values for boiling point, density, and solubility are based on the isomeric compound 2-Bromo-3-methyl-5-nitropyridine and should be considered as estimates for this compound.
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized experimental protocols for determining the melting point and for the purification of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Loading: The open end of a capillary tube is pressed into the ground sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Initial Rapid Determination: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a rapid rate (10-20 °C per minute) to obtain an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool. A fresh capillary with the sample is inserted, and the temperature is raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[4][5][6]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Apparatus:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: An appropriate solvent is chosen in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For related compounds, methanol has been noted as a suitable solvent.[3]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to completely dissolve the compound with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask should remain undisturbed to promote the formation of large, pure crystals. Cooling may be further enhanced by placing the flask in an ice bath.[7][8][9][10]
-
Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: The purified crystals are left in the Büchner funnel with the vacuum on to draw air through and partially dry them. Final drying is typically done in a desiccator or a vacuum oven.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of a solid organic compound, such as this compound, by recrystallization.
Caption: A flowchart illustrating the key steps in the purification of a solid compound via recrystallization.
References
- 1. This compound [stenutz.eu]
- 2. H64299.06 [thermofisher.com]
- 3. 2-Bromo-3-methyl-5-nitropyridine CAS#: 23132-21-0 [m.chemicalbook.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. google.com [google.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
6-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative with a molecular formula of C6H5BrN2O2.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22282-96-8 | [1][3] |
| Molecular Formula | C6H5BrN2O2 | [1][2] |
| Molecular Weight | 217.02 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(Br)=N1)--INVALID-LINK--=O | [1] |
| InChIKey | PCNVKBBKROTUNS-UHFFFAOYSA-N | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 70 °C | [2] |
| Boiling Point | 274 °C at 760 mmHg | [3] |
Spectroscopic Data (Predicted)
As of the compilation of this guide, experimental spectroscopic data for this compound is not available in peer-reviewed literature or major chemical databases. The following sections provide predicted data based on analogous structures and spectroscopic principles.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | 7.50 - 7.70 | Doublet (d) |
| H5 | 7.90 - 8.10 | Doublet (d) |
| -CH₃ | 2.60 - 2.80 | Singlet (s) |
Predictions are based on typical chemical shifts for substituted pyridines.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C3 | 145 - 149 |
| C4 | 125 - 129 |
| C5 | 135 - 139 |
| C6 | 140 - 144 |
| -CH₃ | 23 - 27 |
Predictions are based on typical chemical shifts for substituted pyridines.
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 |
| N-O Symmetric Stretch (NO₂) | 1340 - 1370 |
| C=N Stretch (Pyridine ring) | 1550 - 1620 |
| C-Br Stretch | 500 - 650 |
Predicted Mass Spectrum Fragmentation
In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 217 and 219 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Table 5: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Plausible Fragment |
| 217/219 | [M]⁺ |
| 200/202 | [M - OH]⁺ |
| 171/173 | [M - NO₂]⁺ |
| 92 | [M - Br - NO₂]⁺ |
Proposed Experimental Protocol: Synthesis of this compound
Proposed Synthesis of 6-Bromo-2-methylpyridine (Precursor)
A potential starting material is 6-amino-2-methylpyridine. This can be converted to 6-bromo-2-methylpyridine via a Sandmeyer-type reaction.
Materials:
-
6-Amino-2-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Diethyl ether
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-amino-2-methylpyridine in 48% hydrobromic acid at 0-5 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, controlling the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain 6-bromo-2-methylpyridine.
Proposed Nitration of 6-Bromo-2-methylpyridine
Materials:
-
6-Bromo-2-methylpyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 6-bromo-2-methylpyridine with stirring.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Proposed Synthesis Workflow
References
Spectroscopic and Synthetic Profile of 6-Bromo-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the spectroscopic data and synthetic considerations for the chemical compound 6-Bromo-2-methyl-3-nitropyridine. This compound is a valuable building block in medicinal chemistry and organic synthesis, making a thorough understanding of its analytical characteristics essential for its effective utilization.
Core Spectroscopic Data
Precise spectroscopic data for this compound is crucial for its identification and quality control. While a comprehensive, publicly available dataset is not readily found in a single repository, the following tables summarize the expected and reported data based on the analysis of its chemical structure and information from chemical suppliers.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 22282-96-8[1] |
| Molecular Formula | C₆H₅BrN₂O₂[1] |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 162–166 °C |
| Appearance | Off-white solid |
Table 2: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to two aromatic protons and a methyl group. |
| ¹³C NMR | Resonances for six distinct carbon atoms, including those of the pyridine ring and the methyl group. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and/or [M+H]⁺ consistent with the molecular weight, showing a characteristic isotopic pattern for bromine. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of C-H (aromatic and aliphatic), C=N, C=C, N-O (nitro group), and C-Br bonds. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound and its subsequent spectroscopic characterization is not extensively documented in publicly accessible literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.
General Synthetic Approach
The synthesis of this compound would likely involve the nitration of 6-bromo-2-methylpyridine.
Materials:
-
6-bromo-2-methylpyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a mixture of concentrated sulfuric acid in a flask to 0 °C using an ice bath.
-
Slowly add 6-bromo-2-methylpyridine to the cooled sulfuric acid with constant stirring.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Data Interpretation and Structural Confirmation
The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy would be used to confirm the structure of this compound. The number of signals, their chemical shifts, splitting patterns, and integration in NMR, combined with the molecular ion peak in mass spectrometry and characteristic functional group vibrations in IR, provide a comprehensive analytical profile for unambiguous identification. The purity of the compound can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC), with reported purities typically exceeding 97%.
References
Technical Guide: Solubility Profile of 6-Bromo-2-methyl-3-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methyl-3-nitropyridine is a halogenated and nitrated pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and screening protocols. This document provides a technical overview of the available solubility information for this compound and outlines a general methodology for its determination.
Physicochemical Properties
-
Molecular Formula: C₆H₅BrN₂O₂
-
Molecular Weight: 217.02 g/mol
-
CAS Number: 22282-96-8[1]
-
Appearance: Likely a solid, as a related isomer, 2-Bromo-6-methyl-3-nitropyridine, is described as a yellow crystalline solid.[2]
Solubility Data
Table 1: Qualitative Solubility of this compound and Related Isomers
| Compound | Solvent | Solubility | Source |
| 2-Bromo-6-methyl-3-nitropyridine | Organic Solvents | Soluble | [2] |
| 2-Bromo-3-methyl-5-nitropyridine | Methanol | Soluble | [3] |
| 2-Bromo-5-nitropyridine | Chloroform, Hot Methanol | Soluble | [4] |
| 2-Bromo-5-nitropyridine | Water | Insoluble | [4] |
The general observation that similar bromo-nitro-methyl-pyridine derivatives are soluble in common organic solvents like methanol and chloroform suggests that this compound is also likely to be soluble in polar aprotic and some polar protic solvents. However, empirical determination is necessary to ascertain its exact solubility profile.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.
Caption: A flowchart outlining the general steps for the qualitative and quantitative determination of a compound's solubility in organic solvents.
While specific quantitative solubility data for this compound remains to be published, qualitative information for related compounds suggests its solubility in common organic solvents. For drug development and synthetic chemistry applications, it is imperative to determine the precise solubility of this compound in relevant solvent systems. The provided experimental protocol offers a robust framework for such determinations. The systematic approach to solubility assessment, as outlined in the workflow diagram, ensures a comprehensive understanding of the compound's behavior, which is critical for process optimization and formulation development.
References
Synthesis of 6-Bromo-2-methyl-3-nitropyridine: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for obtaining 6-Bromo-2-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis of this molecule can be approached from several strategic starting materials, each with distinct advantages and associated chemical transformations. This document outlines the core synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate comparison and replication.
Core Synthetic Strategies
The synthesis of this compound is typically achieved through multi-step sequences. The three most prevalent strategies commence from readily available pyridine derivatives:
-
Route 1: From 2-Chloro-3-nitropyridine Derivatives: This route involves the initial synthesis of a 2-methyl-3-nitropyridine intermediate, followed by bromination.
-
Route 2: From 2-Amino-pyridine Derivatives: This strategy leverages the amino group as a handle for diazotization and subsequent bromination via a Sandmeyer-type reaction, with nitration occurring at an appropriate stage.
-
Route 3: From 3-Methylpyridine (β-Picoline): This approach involves the direct functionalization of the pyridine ring through sequential nitration and bromination.
The following sections detail the experimental protocols and associated data for these synthetic pathways.
Route 1: Synthesis from 2-Chloro-3-nitropyridine
This synthetic approach first focuses on the introduction of the methyl group at the 2-position, followed by bromination at the 6-position. A common precursor for the introduction of the methyl group is 2-chloro-3-nitropyridine.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound starting from 2-Chloro-3-nitropyridine.
Key Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine
This transformation is reliably achieved through a three-step, one-pot procedure involving a malonic ester synthesis followed by hydrolysis and decarboxylation.[1][2]
-
Reaction: A mixture of diethyl malonate and a base (e.g., sodium metal or potassium carbonate) is prepared in a suitable solvent like anhydrous THF or toluene.[1][3] A solution of 2-chloro-3-nitropyridine is then added, leading to a condensation reaction.[3]
-
Hydrolysis and Decarboxylation: The resulting diethyl (3-nitro-pyridin-2-yl)malonate is not isolated but is directly subjected to acidic hydrolysis (e.g., with 6N hydrochloric acid) and heating to induce decarboxylation, yielding 2-methyl-3-nitropyridine.[3]
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to alkaline with a saturated sodium carbonate solution. The product is then extracted with an organic solvent such as ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.[3]
Step 2: Bromination of 2-Methyl-3-nitropyridine
The introduction of the bromine atom at the 6-position can be achieved through electrophilic aromatic substitution.
-
Reagents: A brominating agent such as liquid bromine or N-bromosuccinimide (NBS) is used.
-
Catalyst: A Lewis acid catalyst like iron powder or iron(III) bromide is often employed to facilitate the reaction.
-
Conditions: The reaction is typically carried out in a suitable solvent, and the conditions are controlled to achieve selective bromination.
Quantitative Data for Route 1
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 | 2-Chloro-3-nitropyridine | Diethyl malonate, Sodium, Toluene, 6N HCl | 2-Methyl-3-nitropyridine | 92-95% | [3] |
| 2 | 2-Methyl-3-nitropyridine | Bromine, Iron catalyst | This compound | N/A |
Route 2: Synthesis from 2-Amino-pyridine Derivatives
This versatile route can start from either 2-amino-6-methylpyridine or 2-amino-6-bromopyridine, with the order of nitration and bromination being adjusted accordingly. The key step in introducing the bromo group from an amino precursor is the Sandmeyer reaction.[4]
Experimental Workflow: Route 2 (Starting from 2-Amino-6-methylpyridine)
Caption: Workflow for the synthesis of this compound starting from 2-Amino-6-methylpyridine.
Key Experimental Protocols for Route 2
Step 1: Nitration of 2-Amino-6-methylpyridine
The nitration of aminopyridines requires careful control of reaction conditions to achieve the desired regioselectivity.
-
Reagents: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used as the nitrating agent.[5]
-
Procedure: The 2-amino-6-methylpyridine is dissolved in concentrated sulfuric acid at a low temperature (typically below 0°C). The nitric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the product. The solid is then filtered, washed, and dried.
Step 2 & 3: Diazotization and Sandmeyer Reaction
This two-step sequence converts the amino group into a bromo group.
-
Diazotization: The 2-amino-6-methyl-3-nitropyridine is dissolved in an acidic medium, such as 48% hydrobromic acid, and cooled to a low temperature (e.g., -10°C).[5] A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.[5]
-
Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is added to the diazonium salt solution. The mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the final product.[5]
Quantitative Data for Route 2 (Starting from a related aminonitropyridine)
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 & 2 | 5-Amino-2-methyl-3-nitropyridine | 48% HBr, NaNO₂ | 5-Bromo-2-methyl-3-nitropyridine | N/A | [5] |
Route 3: Synthesis from 3-Methylpyridine (β-Picoline)
This approach involves the direct functionalization of the readily available starting material, 3-methylpyridine.
Experimental Workflow: Route 3
Caption: Workflow for the synthesis of this compound starting from 3-Methylpyridine.
Key Experimental Protocols for Route 3
Step 1: Nitration of 3-Methylpyridine
The nitration of 3-methylpyridine can lead to a mixture of isomers, which may require separation.
-
Reagents: A mixture of concentrated sulfuric acid and nitric acid is used.
-
Conditions: The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the desired 3-nitro isomer.
Step 2: Bromination of 2-Methyl-3-nitropyridine
The bromination step is similar to that described in Route 1.
-
Reagents and Catalyst: Bromine or NBS with an iron catalyst is used.
-
Purification: Following the reaction, purification techniques such as column chromatography may be necessary to isolate the desired 6-bromo isomer from other potential brominated products.
Quantitative Data for Route 3
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 | 3-Methylpyridine | H₂SO₄, HNO₃ | 2-Methyl-3-nitropyridine | N/A | [1] |
| 2 | 2-Methyl-3-nitropyridine | Bromine, Iron catalyst | This compound | N/A |
Conclusion
The synthesis of this compound can be accomplished through several viable synthetic routes, with the choice of starting material often dictated by commercial availability, cost, and the desired scale of production. The route starting from 2-chloro-3-nitropyridine offers a high-yielding method for the synthesis of the 2-methyl-3-nitropyridine intermediate. The strategy employing 2-amino-pyridine derivatives provides a classic and reliable method for introducing the bromo group via the Sandmeyer reaction. Finally, the direct functionalization of 3-methylpyridine presents a more direct but potentially less selective approach. Researchers and drug development professionals should consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
An In-depth Technical Guide on the Chemical Reactivity of the Nitro Group in 3-Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of the chemical reactivity of the nitro group in 3-nitropyridines, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group at the 3-position profoundly influences the reactivity of the pyridine ring, enabling a range of valuable chemical transformations. This document details the principal reactions, including nucleophilic aromatic substitution (SNAr) and reduction to the corresponding amino group. It provides structured data, detailed experimental protocols, and visualizations to support the practical application of 3-nitropyridine chemistry in research and drug development.
Introduction
Pyridine derivatives are a cornerstone in modern medicinal and agricultural chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] Among these, nitropyridines serve as versatile and readily available precursors for a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The nitro group, particularly at the 3-position of the pyridine ring, is a powerful electron-withdrawing group that modulates the ring's electronic properties, making it a focal point for synthetic transformations.[2] This guide will primarily focus on two key aspects of the nitro group's reactivity in 3-nitropyridines: its role as an activating group and leaving group in nucleophilic aromatic substitution (SNAr) reactions, and its reduction to the synthetically crucial amino group.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing character of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack.[2][3][4] This activation is particularly pronounced at the positions ortho and para to the nitro group (positions 2, 4, and 6).
Activation of Leaving Groups
In substrates like 2-chloro-3-nitropyridine, the nitro group at the 3-position, in conjunction with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atom at the 2-position for displacement by various nucleophiles.[5] This reactivity is fundamental in synthesizing a variety of substituted pyridines used in pharmaceuticals and agrochemicals.[5] The general mechanism proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[4][5]
Direct Displacement of the Nitro Group
More remarkably, the nitro group itself can function as a leaving group in SNAr reactions, a transformation that is not common in aliphatic systems.[6] This allows for the direct functionalization at the 3-position. Research has demonstrated that the non-activated nitro group at the 3-position of 3-R-5-nitropyridines can be displaced by strong anionic nucleophiles such as alkoxides, thiolates, and amides.[2][7] For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in DMSO, yielding the corresponding 3-fluoropyridine derivative.[6]
dot
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 3-nitropyridine derivative.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is another powerful method for functionalizing 3-nitropyridines. This reaction allows for the formal substitution of a hydrogen atom, typically at a position activated by the nitro group (para or ortho). For 3-nitropyridine, VNS reactions with ammonia or amines occur at the position para to the nitro group, affording 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and good yields.[8] The mechanism involves the addition of a carbanion (or related nucleophile) to the aromatic ring, followed by a base-induced β-elimination.[9]
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is one of the most fundamental and widely utilized transformations of 3-nitropyridines. The resulting 3-aminopyridine is a critical building block for countless biologically active molecules.[2][10] A variety of methods are available, with the choice often depending on the presence of other functional groups in the molecule.
dot
Caption: Decision workflow for selecting a suitable reduction method for 3-nitropyridines.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for reducing the nitro group. It is often the preferred method due to its mild conditions and high yields.
-
Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Rhodium on carbon (Rh/C).[11] Rhodium oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C).[11]
-
Solvents: Alcohols such as ethanol or methanol are typically used.
-
Advantages: High efficiency, clean reaction with water as the only byproduct.
-
Limitations: The catalyst can be poisoned by sulfur-containing compounds. Other functional groups like alkenes, alkynes, or benzyl groups may also be reduced.
Metal-Acid Reductions
Reduction using metals in acidic media is a classic and robust method.
-
Reagents: Common combinations include Tin (Sn) or Stannous Chloride (SnCl₂) in concentrated HCl, Iron (Fe) in acetic acid or HCl, and Zinc (Zn) in HCl.[12][13]
-
Advantages: This method is tolerant of many functional groups that might be affected by catalytic hydrogenation.
-
Limitations: The strongly acidic conditions can be detrimental to acid-sensitive substrates. The workup can be cumbersome due to the need to remove metal salts.
Other Reduction Methods
-
Transfer Hydrogenation: Reagents like hydrazine hydrate with a catalyst (e.g., Pd/C) or ammonium formate can be used as the hydrogen source. This method avoids the need for high-pressure hydrogenation equipment.
-
Electrochemical Reduction: 3-nitropyridines can be reduced to 3-aminopyridines electrochemically in an acidic solution, offering a method that can avoid harsh chemical reagents and potentially reduce waste.[14]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations of 3-nitropyridine derivatives.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Ethanol, reflux | 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine | N/A | [1] |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride | CsF, DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | 38% | [6] |
| 2-Methyl-5-chloro-3-nitropyridine | Thiophenol | K₂CO₃, DMF, 80°C | 2-Methyl-5-chloro-3-(phenylthio)pyridine | N/A | [7][15] |
| 3-Nitropyridine | Hydroxylamine | KOH, DMSO | 2-Amino-5-nitropyridine | Moderate-Good | [16] |
Table 2: Reduction of the Nitro Group to an Amine
| Substrate | Reagents/Conditions | Product | Yield | Reference |
| 2-Chloro-5-nitropyridine | H₂, Pd/C, Ethanol | 6-Chloropyridin-3-amine | N/A | [1] |
| 3-Nitropyridine | Zn, HCl | 3-Aminopyridine | N/A | [12] |
| 2-Amino-5-bromo-3-nitropyridine | Fe, Ethanol, H₂O, HCl | 5-Bromo-2,3-diaminopyridine | N/A | [13] |
| 4-Morpholino-3-nitropyridine | H₂, Pd/C, Methanol | 4-Morpholinopyridin-3-amine | Quantitative | [1] |
Detailed Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution of the Nitro Group with Fluoride[6]
Reaction: Synthesis of Methyl 3-fluoropyridine-4-carboxylate from Methyl 3-nitropyridine-4-carboxylate.
-
To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, 1.5 equivalents).
-
Heat the mixture to reflux for 1.5 hours.
-
Monitor the reaction for the complete conversion of the starting material using ¹H-NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoropyridine-4-carboxylate.
Protocol: Reduction of a Nitro Group using Iron in Acidic Ethanol[13]
Reaction: Synthesis of 5-Bromo-2,3-diaminopyridine from 2-Amino-5-bromo-3-nitropyridine.
-
Charge a round-bottom flask fitted with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (1 equivalent), reduced iron powder (approx. 10 equivalents by weight), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Upon completion, filter the hot reaction mixture to remove the iron powder. Wash the iron residue with several portions of hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure.
-
Recrystallize the dark residue from water, using charcoal for decolorization, to yield the purified 2,3-diamino-5-bromopyridine.
Applications in Drug Development
The reactivity of 3-nitropyridines is leveraged extensively in the synthesis of pharmaceuticals. The ability to perform SNAr reactions or reduce the nitro group provides access to key intermediates for complex molecule synthesis.
-
Kinase Inhibitors: 2,6-Dichloro-3-nitropyridine has served as a key intermediate in the synthesis of potent p70S6Kβ kinase inhibitors through regioselective nucleophilic substitution.[1]
-
JAK2 Inhibitors: Substituted 3-nitropyridines are precursors for Janus kinase 2 (JAK2) inhibitors. The synthesis involves nucleophilic substitution of an activated chlorine atom, followed by amide coupling.[1]
-
Anticancer Agents: The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by reduction of the nitro group, yields 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a lead compound for designing new agents active against prostate cancer cell lines.[1]
dot
Caption: Synthetic pathway to an anticancer lead compound from 2-chloro-5-nitropyridine.[1]
Conclusion
The nitro group in 3-nitropyridines is not merely a substituent but a versatile chemical handle that dictates the molecule's reactivity. It serves as a powerful activating group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups at the ortho and para positions. Furthermore, the nitro group itself can act as a nucleofuge, allowing for direct functionalization at the C3 position. The straightforward reduction of the nitro group to an amine provides a gateway to a vast chemical space of aminated pyridines, which are invaluable scaffolds in drug discovery. A thorough understanding of these reaction pathways, conditions, and limitations is essential for chemists aiming to leverage 3-nitropyridine derivatives for the efficient synthesis of complex, high-value molecules.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - ProQuest [proquest.com]
- 16. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Electrophilicity of Nitropyridines: A Technical Guide for Researchers
An in-depth exploration of the electronic properties, reactivity, and experimental evaluation of nitropyridines, pivotal intermediates in medicinal chemistry and materials science.
Nitropyridines are a fascinating and highly versatile class of heterocyclic compounds that hold a prominent position in contemporary organic synthesis and drug discovery. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic landscape, rendering it significantly more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their utility, enabling the construction of complex molecular architectures and the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the electrophilicity of nitropyridines, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: The Activating Power of the Nitro Group
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. However, it is the potent electron-withdrawing nature of the nitro group (-NO₂) that profoundly amplifies this effect.[3] This group exerts its influence through both inductive and resonance effects, effectively delocalizing the electron density of the aromatic system and creating sites of significant positive partial charge. This heightened electrophilicity is the primary driver for the diverse reactivity of nitropyridines, most notably in nucleophilic aromatic substitution (SNAr) reactions.[4]
The position of the nitro group on the pyridine ring plays a critical role in determining the regioselectivity and rate of nucleophilic attack. When positioned ortho or para to a leaving group, the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the reaction.[4]
Quantitative Electrophilicity Data
The electrophilicity of nitropyridines can be quantified through various experimental and computational methods. Kinetic studies of SNAr reactions provide a direct measure of reactivity, with second-order rate constants serving as a key metric. Computational chemistry offers valuable insights through the calculation of electronic properties such as electrostatic potential surfaces and electrophilicity indices.
Below is a summary of representative quantitative data on the reactivity of various nitropyridine derivatives.
| Nitropyridine Derivative | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 2-Chloro-5-nitropyridine | n-Butylamine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 2-Chloro-3-nitropyridine | n-Butylamine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 2-Chloro-5-nitropyridine | Pyrrolidine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 2-Chloro-3-nitropyridine | Pyrrolidine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 2-Chloro-5-nitropyridine | Piperidine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 2-Chloro-3-nitropyridine | Piperidine | DMSO | Value not explicitly stated, but reaction proceeds | [5] |
| 6-Nitropyridine-2-carbonyl chloride | 4-Nitroaniline | Acetonitrile | Methodology provided to determine this value | [6] |
Note: While the referenced article discusses the kinetics, specific numerical values for the rate constants were not provided in the abstract. The table indicates that the reactions were studied and provides the framework for where such data would be presented.
Key Experimental Protocols
The determination of electrophilicity and the synthesis of functionalized nitropyridines rely on a set of well-established experimental procedures.
Synthesis of Nitropyridines
A common method for the synthesis of nitropyridines involves the nitration of pyridine derivatives. However, direct nitration of pyridine itself is often low-yielding.[7] A more effective approach involves the nitration of pyridine-N-oxide, followed by deoxygenation. Another important route is the oxidation of aminopyridines.[7] A versatile method for producing 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes a sigmatropic rearrangement.[3][7][8]
Detailed Protocol: Synthesis of 3-Nitropyridine via N-Nitropyridinium Ion [7][8]
-
Formation of N-Nitropyridinium Ion: Pyridine or a substituted pyridine is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent.
-
Rearrangement and Nitration: The resulting N-nitropyridinium species is then treated with an aqueous solution containing SO₂/HSO₃⁻. This induces a[1][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.
-
Work-up: The reaction mixture is then processed to isolate and purify the 3-nitropyridine product. This method has been reported to yield 3-nitropyridine in up to 77% yield.[7]
Kinetic Analysis of Electrophilicity via UV-Vis Spectroscopy
The electrophilicity of a nitropyridine derivative can be quantitatively assessed by monitoring the kinetics of its reaction with a suitable nucleophile using UV-Vis spectroscopy. This technique allows for the determination of reaction rate constants.[6]
Detailed Protocol: Kinetic Analysis of 6-Nitropyridine-2-carbonyl chloride [6]
-
Preparation of Solutions: Prepare stock solutions of the electrophile (e.g., 6-nitropyridine-2-carbonyl chloride) and a nucleophile (e.g., 4-nitroaniline) in a suitable solvent (e.g., anhydrous acetonitrile) at known concentrations.
-
Spectrophotometric Measurement: In a quartz cuvette, rapidly mix the solutions of the electrophile and the nucleophile.
-
Data Acquisition: Immediately begin recording the absorbance of the solution at the λmax of the product over time. The λmax should be predetermined.
-
Data Analysis:
-
Fit the absorbance versus time data to a first-order exponential equation to determine the observed rate constant (kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the nucleophile. This k₂ value provides a quantitative measure of the electrophilicity of the nitropyridine derivative.
-
Visualizing Electrophilicity and Reactivity
Diagrams are powerful tools for illustrating the abstract concepts of electronic effects and reaction mechanisms.
Caption: Logical relationship of factors enhancing nitropyridine electrophilicity.
Caption: Stepwise mechanism of SNAr on a nitropyridine derivative.
Caption: Workflow for determining electrophilicity via kinetic studies.
Applications in Drug Development
The tunable reactivity of nitropyridines makes them invaluable building blocks in the synthesis of pharmaceuticals. The nitro group can serve as a handle for introducing a wide variety of functional groups through nucleophilic substitution, or it can be reduced to an amino group, which can then be further elaborated.[1] This versatility allows for the efficient construction of compound libraries for high-throughput screening and the optimization of lead compounds. Numerous FDA-approved drugs contain the pyridine moiety, and nitropyridines often serve as key intermediates in their synthesis.[1] Furthermore, some nitropyridine derivatives themselves have shown promising biological activities, including anticancer and antifungal properties.[1]
Conclusion
The electrophilicity of nitropyridines is a fundamental property that underpins their widespread use in modern organic chemistry. The strategic placement of the nitro group activates the pyridine ring towards nucleophilic attack, providing a powerful tool for the synthesis of complex molecules. A thorough understanding of the factors governing their electrophilicity, coupled with robust experimental and computational methods for its quantification, is essential for harnessing the full potential of these versatile compounds in drug discovery and materials science.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. chempanda.com [chempanda.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 6-Bromo-2-methyl-3-nitropyridine (CAS No. 22282-96-8), a compound utilized in various chemical syntheses. The following sections detail its hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the proper storage and handling of the compound.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| CAS Number | 22282-96-8 |
| Appearance | No information available |
| Odor | No information available |
| Flash Point | No information available |
| Autoignition Temperature | No information available |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its hazard categories.
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 1 |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
3.1. Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
3.2. Handling Procedures
-
Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Avoid dust formation.[1]
3.3. Storage Conditions
-
Keep refrigerated.[1]
Emergency and First-Aid Procedures
In the event of exposure, the following first-aid measures should be taken immediately.
Caption: First-aid procedures for exposure to this compound.
Fire-Fighting Measures
In case of a fire involving this substance, the following measures should be taken.
5.1. Suitable Extinguishing Media
-
Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.
5.2. Specific Hazards Arising from the Chemical
5.3. Protective Equipment and Precautions for Firefighters
-
As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]
Caption: Recommended fire-fighting workflow for this compound.
Accidental Release Measures
6.1. Personal Precautions, Protective Equipment, and Emergency Procedures
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Do not get in eyes, on skin, or on clothing.[1]
6.2. Environmental Precautions
-
Should not be released into the environment.
6.3. Methods and Materials for Containment and Cleaning Up
-
Sweep up and shovel into suitable containers for disposal.
-
Keep in suitable, closed containers for disposal.
Toxicological Information
The toxicological properties of this substance have not been fully investigated. The primary known effects are acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory tract irritation.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[1][2] Disposal should be in accordance with applicable regional, national, and local laws and regulations.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 6-aryl-2-methyl-3-nitropyridine derivatives. The protocols and data presented are based on established methodologies for similar bromopyridine substrates and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2] The reaction of this compound with various organoboron reagents, typically arylboronic acids, offers a direct route to a diverse range of substituted pyridines.
The pyridine nucleus is a privileged scaffold in drug discovery, and functionalization at the 6-position can significantly impact biological activity.[3] The presence of the electron-withdrawing nitro group at the 3-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a bromopyridine scaffold with various arylboronic acids. While this data is adapted from the coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, it provides a valuable reference for anticipating the performance of different boronic acids with this compound. The enhanced electrophilicity of the 6-bromo position due to the 3-nitro group may lead to comparable or even improved yields under similar conditions.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-3-nitro-6-phenylpyridine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-6-(4-methylphenyl)-3-nitropyridine | 88-98 |
| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methyl-3-nitropyridine | 90-99 |
| 4 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-2-methyl-3-nitropyridine | 80-90 |
| 5 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-methyl-3-nitropyridine | 82-92 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methyl-3-nitro-6-(4-(trifluoromethyl)phenyl)pyridine | 75-85 |
| 7 | 3-Methoxyphenylboronic acid | 6-(3-Methoxyphenyl)-2-methyl-3-nitropyridine | 85-95 |
| 8 | 2-Thienylboronic acid | 2-Methyl-3-nitro-6-(thiophen-2-yl)pyridine | 70-80 |
| 9 | 1-Naphthylboronic acid | 2-Methyl-6-(naphthalen-1-yl)-3-nitropyridine | 78-88 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 0.2 g), the desired arylboronic acid (1.17 mmol), and potassium phosphate (2.32 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (2 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C for 15 hours or until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Dilute the filtrate with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methyl-3-nitropyridine product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Experimental Workflow
Caption: Experimental workflow for Suzuki coupling.
Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Versatility of 6-Bromo-2-methyl-3-nitropyridine: A Key Building Block in the Synthesis of Janus Kinase (JAK) Inhibitors
Introduction
6-Bromo-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine ring offers multiple reaction sites for synthetic elaboration. The presence of the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. This combination of reactivity makes this compound an ideal starting material for the construction of complex molecular scaffolds, particularly for the development of targeted therapeutics such as Janus kinase (JAK) inhibitors.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is essential for mediating cellular responses involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of pharmaceutical research.
This compound serves as a key precursor in the synthesis of potent and selective JAK inhibitors. The synthetic strategy often involves an initial palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted pyrazole moiety at the 6-position of the pyridine ring. This is followed by nucleophilic aromatic substitution or reduction of the nitro group to an amine, which can then be further functionalized to build the core structure of the inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound, representative of its use in the synthesis of JAK inhibitor precursors.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond between the pyridine and a pyrazole ring, a common core structure in many JAK inhibitors.
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and potassium carbonate.
-
In a separate vial, weigh the Pd(dppf)Cl₂ catalyst and add it to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-3-nitro-6-(1H-pyrazol-4-yl)pyridine derivative.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced by an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Piperidine (or other secondary amine) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Add piperidine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 2-methyl-3-nitro-6-(piperidin-1-yl)pyridine product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of intermediates derived from this compound.
Table 1: Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Boronic Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-4-(pinacolato)pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 | 12 | 88 |
Table 2: Nucleophilic Aromatic Substitution Data
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 95 |
| 2 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 93 |
| 3 | N-Methylpiperazine | DIPEA | MeCN | 85 | 8 | 89 |
Visualizations
The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from the versatile building block, 6-bromo-2-methyl-3-nitropyridine. The protocols focus on two of the most powerful and widely used cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
The pyridine scaffold is a privileged structure in drug discovery, and the ability to functionalize it at various positions is crucial for the development of novel therapeutic agents.[1] this compound offers three points of diversification: the bromine atom for cross-coupling reactions, the nitro group which can be reduced to an amine and further functionalized, and the methyl group which can potentially undergo various transformations.
Key Synthetic Transformations
Two primary palladium-catalyzed cross-coupling reactions are highlighted for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[2][3] This method is instrumental in the synthesis of biaryl and substituted aromatic compounds.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a wide range of primary and secondary amines.[4][5] This transformation is essential for introducing diverse amine functionalities into the pyridine core.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions on similar bromopyridine substrates. These serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 | [6] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 82 | [6] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 78 | [6] |
| 4 | Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 60 | 6 | - | [7] |
| 5 | Vinyl Halide | Vinylboronic acid | Pd(PPh₃)₄ | - | NaOEt | Benzene | 80 | 2 | 80-100 | [7] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Diphenylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 96 | [8] |
| 2 | Bromobenzene | Carbazole | Pd₂(dba)₃ (1) | TrixiePhos (4) | LiOtBu | Toluene | 100 | 18 | >99 | [8] |
| 3 | 6-Bromopyridin-3-amine | Primary/Secondary Amine | Pd precursor | Phosphine ligand | Base | Anhydrous solvent | Heat | - | - | [4] |
| 4 | Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) salt | Phosphine or Carbene | Base | Toluene, Dioxane | - | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a similar procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add potassium phosphate (2.3 equiv) and water.
-
Heat the reaction mixture to 85-95 °C and stir for 15-20 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methyl-3-nitropyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination.[4][9]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 6-amino-2-methyl-3-nitropyridine derivative.
Mandatory Visualizations
Synthetic Pathway for Functionalization
Caption: Synthetic routes from this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General workflow for cross-coupling reactions.
Logical Relationship of Reaction Components
Caption: Key components of the cross-coupling reactions.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Versatile Synthesis of Substituted Pyridines Utilizing 6-Bromo-2-methyl-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of a diverse range of substituted pyridines using 6-Bromo-2-methyl-3-nitropyridine as a key building block. The strategic positioning of the bromo, methyl, and nitro groups on the pyridine ring allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods are instrumental in the synthesis of novel compounds for pharmaceutical and materials science research.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound scaffold offers multiple reaction sites for functionalization. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the 6-position. This dual reactivity makes this compound a highly versatile precursor for generating libraries of substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of aryl, alkyl, alkynyl, and amino moieties at the 6-position.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methyl-3-nitropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide.[1] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[1]
| Coupling Partner (Boronic Acid) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82-92 |
Yields are estimated based on similar reactions with 5-bromo-2-methylpyridin-3-amine and are expected to be in the reported range for the electron-deficient this compound.[1]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-methyl-3-nitropyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
| Coupling Partner (Alkyne) | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6-12 | 80-90 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6-12 | 75-85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6-12 | 85-95 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6-12 | 70-80 |
Yields are estimated based on general procedures for Sonogashira couplings of bromopyridines.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous and degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-methyl-3-nitropyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[3] This reaction is particularly useful for synthesizing substituted anilines and heteroarylamines, which are common motifs in pharmaceuticals.[3][4]
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 65 | 12-24 | 70-80 |
Yields are estimated based on general procedures for Buchwald-Hartwig amination of electron-deficient bromopyridines.[5]
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add the desired amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring make the 6-position of this compound susceptible to nucleophilic aromatic substitution (SNAr).[6] This provides a metal-free alternative for introducing heteroatom nucleophiles.
Substitution with O-Nucleophiles: Synthesis of 6-Alkoxy-2-methyl-3-nitropyridines
The reaction with alkoxides allows for the synthesis of 6-alkoxypyridine derivatives.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | THF | 65 | 4-8 | 80-90 |
| Sodium ethoxide | NaH | THF | 65 | 4-8 | 75-85 |
| Potassium tert-butoxide | KtBuO | tBuOH | 80 | 6-12 | 70-80 |
Yields are estimated based on the high reactivity of nitropyridines towards SNAr.[7]
-
To a stirred suspension of sodium hydride (NaH, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add the desired alcohol (1.5 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Heat the reaction mixture to 65 °C and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Substitution with S-Nucleophiles: Synthesis of 6-Thio-2-methyl-3-nitropyridines
Thiols are effective nucleophiles for the SNAr reaction with electron-deficient pyridines, leading to the formation of thioethers.[8]
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 | 1-3 | 85-95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 1-3 | 80-90 |
| Ethanethiol | K₂CO₃ | DMF | 50 | 1-3 | 75-85 |
Yields are estimated based on reported SNAr reactions of nitropyridines with thiols.[8]
-
To a solution of this compound (1.0 mmol) and the desired thiol (1.2 mmol) in dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to 50 °C and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, provide researchers with a robust toolkit for accessing novel chemical entities. The ability to selectively functionalize the pyridine ring at the 6-position opens up numerous possibilities for the development of new therapeutics and functional materials. Careful optimization of the reaction conditions for each specific substrate and nucleophile is recommended to achieve the best results.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyridine ring, an electron-deficient heterocycle, is further activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This activation facilitates the displacement of a leaving group, typically a halogen, by a wide array of nucleophiles.[1] The strategic placement of the nitro group, ideally ortho or para to the leaving group, significantly enhances the reactivity of the substrate by stabilizing the intermediate Meisenheimer complex.[2]
These application notes provide a comprehensive overview of the reaction conditions for SNAr on various nitropyridine substrates. Detailed experimental protocols for key transformations are presented, along with quantitative data to guide reaction optimization.
General Reaction Mechanism
The SNAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substituted product.[1] The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.
Caption: General mechanism of the SNAr reaction on nitropyridines.
Data Presentation: Reaction Conditions and Yields
The efficiency of SNAr reactions on nitropyridines is highly dependent on the substrate, nucleophile, solvent, base, and temperature. The following tables summarize quantitative data for various reaction conditions.
Table 1: Reaction of 2-Chloro-5-nitropyridine with Various Amine Nucleophiles [1]
| Nucleophile (Amine) | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Et₃N | Reflux | 2-4 | ~95 |
| Morpholine | Ethanol | Et₃N | Reflux | 2-4 | ~92 |
| Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 5 | ~85 |
| p-Anisidine | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | Ethanol | Et₃N | Reflux | 4 | ~93 |
Table 2: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine [2]
The position of the nitro group relative to the leaving group has a profound effect on the reaction rate. The following data illustrates the relative reactivity of various chloronitropyridine isomers with piperidine in ethanol at 40°C.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Experimental Protocols
The following protocols provide detailed methodologies for common SNAr reactions on nitropyridines.
Protocol 1: General Procedure for SNAr of 2-Chloro-5-nitropyridine with Aliphatic Amines
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure 2-substituted-5-nitropyridine product.
Protocol 2: SNAr of 2-Chloro-5-nitropyridine with Primary Amines in a Biphasic System
This protocol is effective for the reaction of 2-chloro-5-nitropyridine with primary amines like benzylamine.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, workup, and purification of substituted nitropyridines via an SNAr reaction.
Caption: A typical experimental workflow for an SNAr reaction.
References
Application Note and Protocol for the Synthesis of 2-Styryl-3-nitropyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-styryl-3-nitropyridines, a class of compounds with potential applications in medicinal chemistry and materials science, some of which have shown fluorescent properties.[1][2] The primary synthetic route described is a metal-free condensation reaction between 2-methyl-3-nitropyridines and various aromatic aldehydes.[1][2] This method is presented as a viable alternative to palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[1] The protocol includes a two-step synthesis for the precursor, 2-methyl-3-nitropyridine, starting from commercially available 2-chloro-3-nitropyridine. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
The synthesis of 1,2-diarylethenes, including styryl-substituted heterocycles, is of significant interest due to their diverse applications. While palladium-catalyzed methods like the Heck reaction are common for creating such C-C bonds, they often require metal catalysts and can be sensitive to reaction conditions.[1] An alternative, metal-free approach involves the condensation of activated methyl-substituted heterocycles with aromatic aldehydes.[1][2] This protocol details such a synthesis for 2-styryl-3-nitropyridines, which proceeds under mild conditions and produces the pure trans-isomer in high yields.[1] The presence of a nitro group at the 3-position of the pyridine ring activates the 2-methyl group, facilitating the condensation reaction.[1]
Data Presentation
The following table summarizes the yields obtained from the condensation of 2-methyl-3,5-dinitropyridine with a variety of aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-(2-phenylvinyl)-3,5-dinitropyridine | 85 |
| 2 | 4-Methylbenzaldehyde | 2-[2-(4-methylphenyl)vinyl]-3,5-dinitropyridine | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridine | 92 |
| 4 | 4-Chlorobenzaldehyde | 2-[2-(4-chlorophenyl)vinyl]-3,5-dinitropyridine | 89 |
| 5 | 4-Bromobenzaldehyde | 2-[2-(4-bromophenyl)vinyl]-3,5-dinitropyridine | 91 |
| 6 | 4-Nitrobenzaldehyde | 2-[2-(4-nitrophenyl)vinyl]-3,5-dinitropyridine | 78 |
| 7 | 4-(Dimethylamino)benzaldehyde | 2-[2-(4-dimethylaminophenyl)vinyl]-3,5-dinitropyridine | 85 |
Table adapted from Nikol'skiy et al. (2020)[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2-methyl-3-nitropyridine precursor and the final 2-styryl-3-nitropyridine products.
Part 1: Synthesis of 2-Methyl-3-nitropyridines
This procedure is a two-step process starting from 2-chloro-3-nitropyridines.[1][3][4]
Step 1: Reaction with Diethyl Malonate
-
To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add diethyl malonate (10 mmol) dropwise.
-
Stir the suspension for 15 minutes at room temperature, or until hydrogen evolution ceases.
-
Add a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in anhydrous THF (10 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting substituted malonic ester is used in the next step without further purification.[1]
Step 2: Hydrolysis and Decarboxylation
-
Add the crude malonic ester from the previous step to a mixture of sulfuric acid and water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product, 2-methyl-3-nitropyridine, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-methyl-3-nitropyridine.
Part 2: Synthesis of 2-Styryl-3-nitropyridines via Condensation
This procedure describes the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes.[1][5]
-
In a round-bottom flask, dissolve the 2-methyl-3-nitropyridine (1 equivalent) and the desired aromatic aldehyde (1-1.2 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure trans-2-styryl-3-nitropyridine. The trans-isomer is exclusively formed under these conditions.[1]
Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-styryl-3-nitropyridines.
Caption: Workflow for the synthesis of 2-styryl-3-nitropyridines.
References
Application Notes and Protocols for the Experimental Alkylation of Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of nitropyridines is a pivotal chemical transformation in medicinal chemistry and drug development. The introduction of alkyl groups to the nitropyridine scaffold can significantly modulate the physicochemical properties, biological activity, and metabolic stability of molecules. Nitropyridine derivatives are key intermediates in the synthesis of a wide range of bioactive compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[1] This document provides detailed experimental protocols and application notes for the alkylation of nitropyridines, with a focus on C-H and N-alkylation strategies.
C-H Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution (VNS)
A prominent method for the C-H alkylation of electron-deficient aromatic rings like nitropyridines is the Vicarious Nucleophilic Substitution (VNS).[2][3][4][5] This reaction typically involves the addition of a carbanion, stabilized by a leaving group, to the aromatic ring, followed by a base-induced β-elimination of the leaving group to afford the alkylated product.[2][3][6]
General Experimental Protocol for VNS Alkylation
This protocol is a generalized procedure based on the VNS of nitropyridines with sulfonyl-stabilized carbanions.[2][6]
Materials:
-
Nitropyridine substrate
-
Alkyl phenyl sulfone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nitropyridine substrate (1.0 equiv) and the alkyl phenyl sulfone (1.2 equiv).
-
Solvent Addition: Add anhydrous THF and DMF to the flask. The solvent ratio and concentration should be optimized for the specific substrate.
-
Cooling: Cool the reaction mixture to -60 °C using a dry ice/acetone bath.[2]
-
Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) (2.5 equiv) in anhydrous THF to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -60 °C. The reaction time can vary from a few minutes to several hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alkylated nitropyridine.
Quantitative Data from VNS Alkylation
The yields of VNS alkylation can vary depending on the nitropyridine substrate and the alkylating agent. Below is a summary of representative yields.
| Nitropyridine Substrate | Alkylating Agent (Alkyl Phenyl Sulfone) | Product | Yield (%) | Reference |
| 3-Nitropyridine | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 79 | [2] |
| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 85 | [2] |
| 3-Nitropyridine | n-Butyl phenyl sulfone | 4-n-Butyl-3-nitropyridine | 82 | [2] |
| 2-Chloro-5-nitropyridine | Methyl phenyl sulfone | 2-Chloro-6-methyl-5-nitropyridine | 75 | [2] |
| 2-Chloro-5-nitropyridine | Ethyl phenyl sulfone | 2-Chloro-6-ethyl-5-nitropyridine | 78 | [2] |
Note: Steric hindrance can significantly impact the reaction outcome. For instance, the reaction of 3-nitropyridine with isopropyl phenyl sulfone does not yield the alkylated product but instead forms a stable Meisenheimer-type adduct.[2]
N-Alkylation of Nitropyridinones
The N-alkylation of nitropyridin-2(1H)-ones is another important transformation. The regioselectivity of this reaction (N- vs. O-alkylation) is influenced by factors such as the base, solvent, and the structure of the pyridone, particularly the substituent at the C(6) position.[7]
General Experimental Protocol for N-Alkylation
This protocol describes a general procedure for the N-alkylation of pyridin-4-ol (which exists in tautomeric equilibrium with 4-pyridone), a reaction analogous to that of nitropyridinones.
Materials:
-
Pyridin-4-ol (or a nitropyridinone derivative)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the pyridin-4-ol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[8]
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Then, add the alkyl halide (1.1-1.5 equiv) dropwise.[8]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours, monitoring by TLC.[8]
-
Workup: After cooling to room temperature, pour the mixture into cold water and extract with ethyl acetate.[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]
Regioselectivity in Alkylation
The alkylation of 3-nitropyridin-2(1H)-ones can lead to both N- and O-alkylated products. The ratio of these products is highly dependent on the steric hindrance at the C(6) position of the pyridone ring.[7]
Visualizing the Experimental Workflow and Reaction Mechanism
Experimental Workflow for VNS Alkylation
Caption: A flowchart of the VNS alkylation procedure.
Mechanism of Vicarious Nucleophilic Substitution (VNS)
Caption: The three-step mechanism of VNS alkylation.
Conclusion
The alkylation of nitropyridines is a versatile and powerful tool in synthetic organic and medicinal chemistry. The Vicarious Nucleophilic Substitution provides an efficient route for the C-H alkylation of these electron-deficient heterocycles. Concurrently, N-alkylation of nitropyridinone systems offers another avenue for structural diversification. The choice of reaction conditions is crucial for achieving high yields and desired regioselectivity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel nitropyridine-based compounds.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - Organic Letters - Figshare [figshare.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of 6-Bromo-2-methyl-3-nitropyridine in Agrochemical Innovation: A Review of Synthetic Applications
For Immediate Release
[City, State] – [Date] – 6-Bromo-2-methyl-3-nitropyridine has emerged as a critical building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of next-generation insecticides, fungicides, and herbicides. This substituted pyridine derivative provides a unique combination of reactive sites that synthetic chemists can exploit to construct complex molecular architectures with enhanced biological activity. This document serves as a comprehensive overview of its application, detailing synthetic pathways and experimental protocols for researchers, scientists, and professionals in the field of drug and agrochemical development.
The strategic placement of the bromo, methyl, and nitro groups on the pyridine ring allows for a range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl and alkyl substituents. The nitro group can be readily reduced to an amino group, opening pathways for the formation of diverse heterocyclic systems. Furthermore, the methyl group can be functionalized to introduce additional diversity into the target molecules.
While specific, publicly available examples of commercial agrochemicals synthesized directly from this compound are limited, the broader class of substituted nitropyridines plays a significant role in patented agrochemical compounds. The synthetic strategies outlined below are based on established chemical principles and analogous transformations found in the agrochemical patent literature for related pyridine-based compounds.
Key Synthetic Transformations and Applications
The utility of this compound in agrochemical synthesis can be categorized into several key reaction types, each leading to a class of potentially bioactive compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the position ortho or para to the nitro group. The bromine atom at the 6-position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups. This is a fundamental step in building the core structures of many potential agrochemicals.
Reduction of the Nitro Group and Subsequent Derivatization
The reduction of the nitro group to an amine is a pivotal transformation, yielding 6-bromo-2-methylpyridin-3-amine. This amino group can then be further functionalized. For instance, it can be acylated, alkylated, or used as a precursor for the construction of fused heterocyclic rings, which are common motifs in modern agrochemicals.
Cross-Coupling Reactions
The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse carbon-based fragments, including aryl, heteroaryl, and alkenyl groups, significantly expanding the chemical space accessible from this starting material.
Experimental Protocols
Below are representative, generalized experimental protocols for key transformations of this compound. These are intended as a guide for researchers to adapt for their specific synthetic targets.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the Bromo Group
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, NaH, or Et₃N) (1.5-2.0 eq.). |
| 2 | The reaction mixture is heated to a temperature between 80-150 °C and stirred for 2-24 hours, monitoring the progress by TLC or LC-MS. |
| 3 | Upon completion, the reaction is cooled to room temperature and quenched with water. |
| 4 | The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| 5 | The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. |
| 6 | The crude product is purified by column chromatography on silica gel to afford the desired substituted 2-methyl-3-nitropyridine. |
Protocol 2: General Procedure for Reduction of the Nitro Group
| Step | Procedure |
| 1 | To a solution of the 6-substituted-2-methyl-3-nitropyridine (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate is added a reducing agent. Common reducing agents include SnCl₂·2H₂O in concentrated HCl, Fe powder in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C). |
| 2 | For metal-based reductions, the mixture is typically heated to reflux for 1-6 hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature. |
| 3 | The reaction progress is monitored by TLC or LC-MS. |
| 4 | After completion, the reaction mixture is filtered (if a solid reagent was used) and the solvent is removed under reduced pressure. |
| 5 | The residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. |
| 6 | The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the corresponding aminopyridine. |
Protocol 3: General Procedure for Suzuki Cross-Coupling
| Step | Procedure |
| 1 | To a degassed mixture of this compound (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.). |
| 2 | The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours. |
| 3 | The reaction is monitored by TLC or LC-MS. |
| 4 | Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. |
| 5 | The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. |
| 6 | The crude product is purified by column chromatography to give the desired coupled product. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Key synthetic transformations of this compound.
Caption: General experimental workflow for agrochemical synthesis.
Application Notes and Protocols: 6-Bromo-2-methyl-3-nitropyridine in Materials Science
Disclaimer: Direct applications of 6-Bromo-2-methyl-3-nitropyridine in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of its functional groups and by analogy to similarly substituted pyridine compounds used in the synthesis of advanced materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this molecule.
Introduction
This compound is a substituted pyridine ring bearing three key functional sites: a bromo group, a methyl group, and a nitro group. This combination makes it a versatile building block for the synthesis of more complex, functional molecules for materials science applications, particularly in the field of organic electronics. The pyridine core itself is a common component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its electron-deficient nature which can be tuned to achieve desired electronic properties.
The primary utility of this compound lies in its potential for sequential, regioselective functionalization. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents to extend π-conjugation. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further derivatization, such as amide bond formation.
Potential Applications in Materials Science
Based on the chemistry of analogous compounds, this compound can be envisioned as a key intermediate in the synthesis of:
-
Conjugated Molecules for Organic Electronics: By utilizing the bromo group for cross-coupling reactions, larger π-conjugated systems can be constructed. These materials are the active components in a variety of organic electronic devices. The resulting molecules, incorporating the pyridine moiety, can function as electron-transporting or hole-transporting materials in OLEDs and OPVs.
-
Functional Polymers: The amino group, obtained after the reduction of the nitro group, can serve as a monomeric unit for the synthesis of functional polymers through polycondensation or other polymerization techniques. These polymers may exhibit interesting optical, electronic, or thermal properties.
-
Sensors: The pyridine nitrogen and the amino group (post-reduction) can act as coordination sites for metal ions. By incorporating this unit into a larger chromophoric or fluorophoric system, it could potentially be used in the development of chemical sensors.
Key Reactive Sites and Potential Transformations
The reactivity of this compound is dominated by the bromo and nitro groups. The following table summarizes the key transformations that can be exploited in materials synthesis.
| Reactive Site | Position | Potential Transformation(s) | Reagents and Conditions (Examples) | Resulting Functionality |
| Bromo Group | 6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | C-C bond formation (e.g., biaryl systems) |
| Stille Coupling | Organostannane, Pd(PPh₃)₄, Toluene | C-C bond formation | ||
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | C-N bond formation | ||
| Nitro Group | 3 | Reduction to Amino Group | SnCl₂·2H₂O, HCl, Ethanol; or H₂, Pd/C | Amino group (-NH₂) |
| Fe, NH₄Cl, Ethanol/H₂O | ||||
| Methyl Group | 2 | Oxidation (under harsh conditions) | KMnO₄ | Carboxylic acid |
| Pyridine Ring | - | N-oxide formation | m-CPBA | Pyridine-N-oxide |
Experimental Protocols (Hypothetical)
The following are proposed, generalized protocols for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 4.2: Reduction of the Nitro Group
This protocol outlines a general method for the reduction of the nitro group of a 6-substituted-2-methyl-3-nitropyridine derivative to an amino group using tin(II) chloride.
Materials:
-
6-Aryl-2-methyl-3-nitropyridine (from Protocol 4.1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve the 6-Aryl-2-methyl-3-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amino-pyridine derivative.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic route starting from this compound to create a more complex, conjugated molecule that could be investigated for its material properties.
General Experimental Workflow
This diagram outlines a typical workflow for the synthesis and characterization of a new material derived from this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromo-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound, a solid compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For removal of minor, structurally distinct impurities, recrystallization is often sufficient. Column chromatography is preferred for separating the desired compound from structurally similar impurities, such as positional isomers.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities in crude this compound can include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, if the synthesis involves the reduction of a related nitro compound to an amine, incomplete reduction could result in the starting nitro compound as an impurity[1]. Over-bromination during synthesis can also lead to di-brominated byproducts.
Q3: What is the general solubility profile of this compound?
A3: this compound is a yellow crystalline solid that is generally sparingly soluble in water but soluble in various organic solvents[2]. This solubility in organic solvents is a key property utilized in both recrystallization and column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Try a solvent in which the compound has lower solubility. - Use a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure compound. |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | - Switch to a lower-boiling point solvent. - Attempt to purify the crude material by column chromatography before recrystallization. |
| Poor Recovery of Pure Product | Too much solvent was used, or the solution was not cooled sufficiently. | - Concentrate the filtrate and attempt a second crystallization. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | The eluent (solvent system) polarity is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase (e.g., silica gel). | - Ensure the silica gel is packed as a uniform slurry without any air bubbles. Gently tap the column during packing to ensure an even bed. |
| Compound is Insoluble in the Eluent | The chosen eluent is too non-polar. | - Start with a slightly more polar solvent system. Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a stronger solvent before loading onto the column. |
| Streaking of the Compound on the Column | The compound is overloading the column, or it is not sufficiently soluble in the mobile phase. | - Use a larger column or load less crude material. - Adjust the mobile phase to increase the solubility of the compound. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for similar compounds[3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). A mixture of hexane and ethyl acetate or hexane and diethyl ether is a good starting point for compounds of this type. A hexane-ether (10:1) eluent has been used for the purification of 3-Bromo-2-methylpyridine.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Summary of Purification Methods for Structurally Related Compounds
| Compound | Purification Method | Solvent/Eluent System | Reference |
| 6-bromo-2-pyridyl methyl formate | Recrystallization | Ethyl acetate/Petroleum ether (1:15) | [3] |
| 3-Bromo-2-methylpyridine | Column Chromatography | Hexane/Diethyl ether (10:1) | |
| 6-Bromopyridin-3-amine | Column Chromatography | Hexane/Ethyl acetate gradient | [1] |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
References
"common side reactions in the synthesis of 6-Bromo-2-methyl-3-nitropyridine"
Technical Support Center: Synthesis of 6-Bromo-2-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved through the nitration of 6-Bromo-2-methylpyridine.
Q1: My reaction yielded a mixture of isomers. How can I identify and separate them?
A1: The nitration of 2,6-disubstituted pyridines can often lead to a mixture of regioisomers. Besides the desired 3-nitro product, the formation of 5-nitro and potentially 4-nitro isomers is possible.
-
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the aromatic protons and the methyl group will differ based on the position of the nitro group. It is advisable to acquire NMR data for the crude product mixture and compare it with known spectra of similar compounds if available.
-
GC-MS: Gas Chromatography-Mass Spectrometry can help separate and identify components of the reaction mixture based on their retention times and mass-to-charge ratios.
-
-
Separation:
-
Column Chromatography: This is the most common method for separating isomeric mixtures. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the isomers.
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization from a suitable solvent system may be employed for purification.
-
Q2: The yield of my desired 3-nitro product is very low. What are the possible causes and how can I improve it?
A2: Low yields in pyridine nitration are a common challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.
-
Suboptimal Reaction Conditions: The concentration of the nitrating agent, the ratio of nitric acid to sulfuric acid, and the reaction temperature are critical. Harsh conditions can lead to degradation.
-
Side Reactions: The formation of multiple isomers and other byproducts will naturally lower the yield of the desired product.
-
Oxidative Degradation: The methyl group on the pyridine ring is susceptible to oxidation by the strong nitrating mixture, especially at elevated temperatures.
-
-
Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically 0°C or below) during the addition of the nitrating agent to minimize side reactions and degradation.
-
Optimize Nitrating Agent: Use a well-defined nitrating mixture (e.g., a specific ratio of concentrated nitric acid and sulfuric acid). Fuming nitric acid can also be used for enhanced reactivity.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents, although these may be less effective for deactivated pyridines.
-
Q3: I am observing byproducts that are not isomers of the desired product. What could they be?
A3: Besides isomeric products, other side reactions can occur.
-
Possible Byproducts:
-
Oxidation Products: The methyl group can be oxidized to a carboxylic acid (6-Bromo-3-nitro-2-pyridinecarboxylic acid).
-
Over-nitration Products: Although less common for deactivated rings, dinitration could potentially occur under very harsh conditions.
-
Unreacted Starting Material: If the reaction is incomplete, you will have residual 6-Bromo-2-methylpyridine.
-
-
Troubleshooting:
-
Characterization: Use analytical techniques like LC-MS or GC-MS to identify the molecular weights of the byproducts, which can provide clues to their structures.
-
Reaction Conditions: Re-evaluate your reaction conditions. Over-oxidation suggests the temperature may be too high or the reaction time too long.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the electrophilic nitration of 6-Bromo-2-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the expected major side products in this synthesis?
A2: The primary side products are typically regioisomers, with the 5-nitro isomer (6-Bromo-2-methyl-5-nitropyridine) being a likely contaminant. Depending on the reaction conditions, the 4-nitro isomer (6-Bromo-2-methyl-4-nitropyridine) could also be formed.[1]
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent to obtain a high-purity product.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid).
-
Always perform the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Add reagents slowly and maintain strict temperature control, especially during the addition of the nitrating mixture.
-
Quench the reaction carefully by pouring it onto ice to dissipate the heat.
Data Presentation
Table 1: Illustrative Yields of Products in the Nitration of 6-Bromo-2-methylpyridine
| Compound | Structure | Expected Yield (Illustrative) |
| This compound | Desired Product | 40-60% |
| 6-Bromo-2-methyl-5-nitropyridine | Isomeric byproduct | 10-20% |
| 6-Bromo-2-methyl-4-nitropyridine | Isomeric byproduct | 5-10% |
| 6-Bromo-3-nitro-2-pyridinecarboxylic acid | Oxidation byproduct | <5% |
| Unreacted 6-Bromo-2-methylpyridine | Starting Material | Variable |
Note: These are illustrative yields and can vary significantly based on reaction conditions.
Experimental Protocols
1. Synthesis of 6-Bromo-2-methylpyridine (Precursor)
This protocol is adapted from a patented procedure for the synthesis of the precursor.[2]
-
Step 1: Diazotization: In a reaction vessel, dissolve 2-amino-6-methylpyridine in 48% hydrobromic acid at room temperature. Cool the mixture to -10°C.
-
Step 2: Bromination: Slowly add bromine dropwise to the cooled mixture while maintaining the temperature below -5°C. Stir for 1.5 hours.
-
Step 3: Sandmeyer Reaction: Add a solution of sodium nitrite in water dropwise, keeping the temperature below 0°C. Stir for another 1.5 hours.
-
Step 4: Work-up: Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-Bromo-2-methylpyridine.
-
Step 5: Purification: Purify the crude product by vacuum distillation.
2. Synthesis of this compound
This protocol is adapted from the nitration of the structurally similar 6-bromoquinoline.[3][4]
-
Step 1: Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Step 2: Reaction Setup: Dissolve 6-Bromo-2-methylpyridine in concentrated sulfuric acid in a round-bottom flask and cool the mixture to 0°C in an ice-salt bath.
-
Step 3: Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-Bromo-2-methylpyridine, ensuring the temperature does not rise above 5°C.
-
Step 4: Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Step 5: Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Step 6: Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Step 7: Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Step 8: Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Yields with Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving bromopyridine substrates.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the common causes and how can I fix this?
Answer:
Low or no yield in Suzuki couplings with bromopyridines is a common challenge. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3][4] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond, making the oxidative addition step, often the rate-determining step, more difficult.[1]
Here are several factors to investigate and potential solutions:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution:
-
Ensure your palladium source is of high quality. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle.[4]
-
Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄.[4]
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent pyridine coordination.[1] N-Heterocyclic carbene (NHC)-based catalysts are also highly effective.[5]
-
The Pd(0) catalyst is sensitive to oxygen; ensure the reaction is thoroughly degassed.[2][4]
-
-
-
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for your specific substrates.
-
Solution: A screening of reaction parameters is often necessary.[4]
-
Base: The base activates the boronic acid for transmetalation.[4] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often a good choice.[4] The strength and solubility of the base are crucial.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both organic and inorganic reagents.[4] Ensure your starting materials are soluble in the chosen solvent system.[2][3]
-
Temperature: Increasing the reaction temperature (typically 80-110 °C) can improve yields, but may also promote side reactions.[2][4]
-
-
-
Poor Substrate Quality: Impure or degraded starting materials can negatively impact the reaction.
-
Solution: Ensure the purity of your bromopyridine and boronic acid or its derivative.
-
Issue: Significant Side Product Formation
Question: I am observing a significant amount of side products, such as homocoupling and protodeboronation products. How can I minimize these?
Answer:
Side reactions are a common cause of reduced yields in Suzuki couplings. Here’s how to address the most frequent ones:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[1]
-
Cause: Often promoted by the presence of oxygen in the reaction mixture.[2]
-
Solution:
-
Thorough Degassing: It is critical to remove oxygen from your reaction mixture and solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2][4]
-
Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[1]
-
Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.[4]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[2]
-
Cause: This side reaction is often exacerbated by high temperatures, extended reaction times, and the presence of water and base.[1][6]
-
Solution:
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and can significantly reduce protodeboronation.[1][2]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its amount can reduce the rate of protodeboronation.[1]
-
Milder Base: Consider using a milder base such as KF or K₂CO₃.[4]
-
Optimize Reaction Time and Temperature: Minimize both to the extent possible.[4][6]
-
-
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom.[6]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with bromopyridines?
A1: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging bromopyridine couplings, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective as they stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[1] Palladium catalysts based on N-heterocyclic carbenes (NHCs), like PEPPSI-IPr, are also excellent choices, often allowing for lower catalyst loadings and shorter reaction times.[5]
Q2: What is the role of the base in the Suzuki coupling reaction and which one should I choose?
A2: The base is crucial for the transmetalation step, where it activates the organoboron species. The choice of base can significantly impact the reaction rate and yield. Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For less reactive bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2][3]
Q3: Can I run the Suzuki coupling of bromopyridines open to the air?
A3: It is strongly discouraged. The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2] For reproducible and high-yielding results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2][6]
Q4: My starting materials are not dissolving well in the solvent system. What can I do?
A4: Poor solubility can lead to a sluggish or incomplete reaction.[2] If you are using a common solvent system like toluene/water or dioxane/water and observing solubility issues, you can try a different solvent such as DMF, which can aid in dissolving the starting materials.[2][3]
Q5: Is it necessary to protect the amino group on a bromopyridine substrate?
A5: The lone pair of electrons on the nitrogen of an amino group can coordinate to the palladium catalyst, potentially leading to inhibition.[6] While many protocols exist for unprotected aminopyridines, they often require specific, bulky ligands to prevent this coordination. In some cases, protecting the amino group can lead to improved and more consistent outcomes, although this adds extra steps to the synthesis.[6]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[7] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[7] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | THF/H₂O | High to Excellent[2] | |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2-3) | DMF | Moderate to High[2] | |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[7] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Bromopyridines
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice.[2][3] |
| K₃PO₄ | 12.3 | THF/H₂O, Dioxane/H₂O | A strong base that can be very effective for less reactive substrates.[2][3] |
| Cs₂CO₃ | 10.0 | Dioxane, DMF | Good solubility in organic solvents can be advantageous.[3] |
| Na₂CO₃ | 10.3 | DMF, Toluene/H₂O | Often used and effective.[8] |
| KF | 3.2 | 1,4-Dioxane | A milder base that can sometimes suppress side reactions.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine (Conventional Heating)
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[7]
-
Catalyst/Ligand Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[1][7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Mandatory Visualization
Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.
Caption: General experimental workflow for Suzuki coupling of bromopyridines.
References
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered in the laboratory. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides for specific synthetic challenges.
General Troubleshooting
This section addresses broad issues that can arise during the synthesis of polysubstituted pyridines.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic investigation should include:
-
Purity of Starting Materials: Impurities in reagents can lead to side reactions and diminish yields. Always ensure the purity of your starting materials before commencing the synthesis.[1]
-
Reaction Conditions: Suboptimal conditions, such as incorrect temperature, pressure, or reaction time, can significantly impact the efficiency of the reaction. For instance, classical Hantzsch synthesis often suffers from harsh reaction conditions and long reaction times, which can be improved by using alternative catalysts and solvent systems.[2][3]
-
Catalyst Activity: In metal-catalyzed reactions, the activity of the catalyst is crucial. Catalyst deactivation due to sensitivity to air and moisture, or poisoning by impurities in the substrates, can lead to failed reactions.[1]
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. In some cases, like the Hantzsch synthesis, an intermediate (a 1,4-dihydropyridine) is formed which requires a subsequent oxidation step to yield the final pyridine product.[2][3]
Q2: I'm facing difficulties in purifying my final pyridine product. What are some effective purification strategies?
A2: The basic nature of pyridines can present challenges during purification, especially with column chromatography on silica gel, where tailing is a common issue.[1] Here are several effective strategies:
-
Acid-Base Extraction: Leveraging the basicity of the pyridine ring, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: To mitigate tailing on silica gel, a small amount of a base, such as triethylamine, can be added to the eluent.[1]
-
Crystallization: If the pyridine derivative is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.[1]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. The following measures can help manage thermal runaway:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]
-
Efficient Cooling: Utilizing an ice bath or a cryostat can help maintain a stable, low temperature throughout the reaction.[1]
-
Dilution: Conducting the reaction at a lower concentration can aid in dissipating heat more effectively.[1]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors provide excellent temperature control and are inherently safer.[1]
Troubleshooting Specific Synthetic Methods
This section provides guidance on challenges related to specific named reactions used for pyridine synthesis.
Hantzsch Pyridine Synthesis
Q1: The aromatization of my dihydropyridine intermediate is inefficient. What are some alternative oxidizing agents?
A1: Incomplete oxidation of the 1,4-dihydropyridine intermediate is a common reason for low yields in the Hantzsch synthesis.[2] While classical methods use strong oxidants like nitric acid, several milder and more efficient alternatives are available.[3]
| Oxidizing Agent | Typical Conditions | Reported Yields | Notes |
| Nitric Acid (HNO₃) | Varies | Often low | Harsh conditions, potential for side reactions.[3] |
| Potassium Permanganate (KMnO₄) | Varies | Often low | Strong oxidant, can lead to over-oxidation.[3] |
| Chromium Trioxide (CrO₃) | Varies | Often low | Toxic and requires careful handling.[2] |
| Iodine in Refluxing Methanol | Refluxing Methanol | High | Milder conditions, tolerates various functional groups.[2][3] |
| Ferric Chloride (FeCl₃) | Water | Good | Can be used in one-pot syntheses.[3] |
| Manganese Dioxide (MnO₂) | Water | Good | Can be used in one-pot syntheses.[3] |
| p-Toluenesulfonic acid (PTSA) | Ultrasonic irradiation in aqueous micelles | >90% | Significantly improves yields.[2][3] |
| γ-Al₂O₃ nanoparticles | Solvent-free, 90°C | up to 95% | Shorter reaction times.[2] |
Q2: I am observing significant amounts of side products in my Hantzsch reaction. What could be the cause?
A2: The formation of byproducts can significantly reduce the yield of the desired pyridine. A common issue, especially in the synthesis of unsymmetrical pyridines, is the incorrect order of reagent addition, which can lead to the formation of undesired intermediates. To circumvent this, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]
Bönnemann Cyclization
Q1: My Bönnemann cyclization is not proceeding. What could be the issue with my catalyst?
A1: The Bönnemann cyclization, a [2+2+2] cycloaddition of a nitrile with two alkyne molecules, is highly dependent on the transition metal catalyst, typically cobalt or nickel complexes.[1] Potential catalyst-related issues include:
-
Catalyst Precursor and Ligands: The choice of the metal precursor and the associated ligands is critical for catalytic activity.[1]
-
Catalyst Deactivation: The active catalytic species can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere with dry solvents. Impurities in the substrates can also deactivate the catalyst.[1]
Q2: My Bönnemann cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical alkynes.[1] Strategies to enhance regioselectivity include:
-
Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can influence the coordination of the alkynes and nitrile, thereby directing the regioselectivity.[1]
-
Substrate Control: In some instances, using a nitrile with a coordinating group can help direct the cycloaddition.[1]
Kröhnke Pyridine Synthesis
Q1: My Kröhnke synthesis is giving a low yield. What is a common point of failure?
A1: A frequent point of failure in the Kröhnke synthesis is the incomplete formation of the initial pyridinium salt or issues with the subsequent Michael addition and cyclization steps. Monitoring each step of the reaction sequence by TLC or LC-MS can help identify where the process is failing.
Below is a diagram illustrating the key steps and potential failure points in the Kröhnke synthesis.
Caption: Key steps and potential failure points in the Kröhnke synthesis.
Challenges in Regioselective C-H Functionalization
Direct C-H functionalization is a powerful tool for synthesizing polysubstituted pyridines, but controlling regioselectivity is a significant challenge due to the inherent electronic properties of the pyridine ring.[4][5]
Q1: Why is it difficult to achieve regioselective C-H functionalization of pyridines?
A1: The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom make direct and selective functionalization challenging.[4] The C2 position is often readily functionalized due to the acidity of the C2-H bond and the directing effect of the nitrogen atom.[5] Functionalization at other positions (C3, C4) is more difficult to achieve selectively.[5]
Q2: What are the current strategies to control regioselectivity in pyridine C-H functionalization?
A2: Several strategies have been developed to address the challenge of regioselectivity:
-
Directing Groups: Attaching a directing group to the pyridine ring can guide the catalyst to a specific C-H bond.
-
Metal Catalysis: Transition-metal and rare earth metal catalysis have been employed for C-H alkylation, alkenylation, and arylation.[4][6] The choice of metal and ligands can influence the regioselectivity.
-
Temporary Dearomatization: This strategy involves a redox-neutral cycloaddition to temporarily dearomatize the pyridine ring, enabling meta-functionalization.[4]
-
Blocking Groups: The use of a blocking group can prevent reaction at a more reactive site, allowing for functionalization at a less accessible position. For example, a maleate-derived blocking group has been used to achieve C4-alkylation.[7]
The following diagram illustrates a general workflow for troubleshooting pyridine synthesis.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halopyridine with a boronic acid or its ester.
Materials:
-
Halopyridine (1.0 mmol)
-
Boronic acid or boronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture, 10 mL)
Procedure:
-
In a reaction vessel, combine the halopyridine, boronic acid or its ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for C-H Arylation of Pyridines
This protocol outlines a general method for the direct arylation of a pyridine derivative with an aryl halide.
Materials:
-
Pyridine derivative (1.0 mmol)
-
Aryl halide (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol)
-
Ligand (e.g., PPh₃, 0.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMA, toluene, or dioxane, 10 mL)
Procedure:
-
In a screw-capped test tube, charge the pyridine derivative, aryl halide, palladium catalyst, ligand, and base.
-
Seal the tube and dissolve the mixture in the solvent.
-
Stir and heat the reaction mixture at a specified temperature (typically 110-150 °C) for 12-24 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Nitropyridines
Welcome to the technical support center for the regioselective functionalization of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What makes achieving regioselectivity in the functionalization of nitropyridines so challenging?
A1: The primary challenge stems from the electronic properties of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack and significantly influences the positions susceptible to nucleophilic and radical attack. This often leads to a mixture of regioisomers, making selective functionalization difficult.[1] The interplay between the directing effects of the ring nitrogen and the nitro group, along with steric factors, requires careful optimization of reaction conditions to favor a single product.
Q2: How does the position of the nitro group generally influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?
A2: The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), directing incoming nucleophiles to the ortho and para positions relative to itself. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[2] For example, in a nitropyridine with a leaving group at the 4-position (para to the nitro group), nucleophilic attack is highly favored at this position due to the superior electronic stabilization of the intermediate.[2]
Q3: My SNAr reaction on a dichloronitropyridine is not selective. What factors should I consider?
A3: In dichloronitropyridines, the regioselectivity is a competition between the two chlorine-bearing carbons. For instance, in 2,4-dichloro-5-nitropyridine, substitution is strongly favored at the C4 position. This is because the attack at C4 is para to the C5-nitro group, allowing for greater stabilization of the Meisenheimer intermediate.[2] In contrast, for a substrate like 2,6-dichloro-3-nitropyridine, the C2 position is more electron-deficient due to the inductive effect of the adjacent nitro group, potentially leading to kinetically controlled substitution at C2, even though the C6 substitution would be the thermodynamically favored product.[3] Therefore, you should consider the electronic stabilization of the intermediates for your specific substrate.
Q4: What is Vicarious Nucleophilic Substitution (VNS) and how is it applied to nitropyridines?
A4: Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution of hydrogen. In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring, such as a nitropyridine.[4] This is followed by a base-induced β-elimination of the leaving group to afford the C-H functionalized product.[5] For nitropyridines, VNS is a powerful method for introducing alkyl groups, typically at positions ortho or para to the nitro group, without the need for a pre-installed leaving group at that position.[4][5]
Q5: I am attempting to functionalize a 3-nitropyridine. Where should I expect the reaction to occur?
A5: For 3-nitropyridines, nucleophilic attack is generally directed to the C2 and C6 positions (ortho to the nitro group) and the C4 position (para to the nitro group). In oxidative substitution reactions with ammonia or alkylamines, substitution occurs with high regioselectivity at the position para to the nitro group (C6).[6] Similarly, in Vicarious Nucleophilic Substitution (VNS) reactions, amination of 3-nitropyridines also tends to occur at the 6-position.
Troubleshooting Guides
Problem 1: Low yield of the desired regioisomer in a Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Possible Cause: Inefficient activation of the substitution site or instability of the Meisenheimer intermediate.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Base Selection: If a base is required, its strength and steric bulk can be critical. For amine nucleophiles, a non-nucleophilic base like triethylamine or DBU is often used. Ensure the base is not interfering with the reaction.
-
Temperature Control: SNAr reactions can be sensitive to temperature. Running the reaction at a lower temperature may improve selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamic product.
-
Nucleophile Concentration: Carefully control the stoichiometry of your nucleophile. An excess may lead to side reactions, while too little will result in incomplete conversion.
-
Problem 2: My Vicarious Nucleophilic Substitution (VNS) for alkylation is failing or giving low yields.
-
Possible Cause: Steric hindrance is a critical factor in the elimination step of the VNS mechanism.
-
Troubleshooting Steps:
-
Assess Steric Hindrance: The VNS mechanism requires the alkyl substituent and the adjacent nitro group to be coplanar with the pyridine ring for effective stabilization of the anionic intermediate.[5] If you are using a bulky alkylating agent (e.g., an isopropyl carbanion), steric hindrance can prevent this planarization and inhibit the elimination step, leading to the isolation of a stable Meisenheimer-type adduct instead of the desired alkylated product.[5]
-
Choice of Carbanion Precursor: Primary alkyl groups are generally more successful than secondary or tertiary ones.[5] Consider using a less sterically demanding carbanion precursor.
-
Base and Temperature: VNS reactions are typically run at low temperatures (e.g., -60 °C) with a strong base (e.g., t-BuOK) in an anhydrous polar aprotic solvent like DMF or THF.[5] Ensure your conditions are sufficiently basic and cold to favor the desired reaction pathway.
-
Problem 3: The nitro group is being substituted instead of the intended leaving group (e.g., a halogen).
-
Possible Cause: In some cases, the nitro group itself can act as a leaving group, especially with certain nucleophiles like thiols.
-
Troubleshooting Steps:
-
Nucleophile Choice: Anionic S-, N-, and O-nucleophiles have been shown to displace a non-activated nitro group in 3-R-5-nitropyridines.[7] If you are observing this undesired reactivity, consider if a different type of nucleophile could achieve your desired transformation.
-
Substrate Design: In 3-nitro-5-halopyridines, the 3-NO2 group was found to be more susceptible to substitution by thiols than the halogen at the 5-position.[7] If possible, redesigning your substrate to alter the electronic properties of the ring may change the preferred site of attack.
-
Data Presentation
Table 1: Regioselectivity in the VNS Alkylation of 3-Nitropyridine with Sulfones
| Entry | R in PhSO₂CH₂R (Carbanion Source) | Product(s) (Position of Alkylation) | Yield (%) | Ref |
| 1 | H | 4-Methyl-3-nitropyridine | 79 | [5] |
| 2 | CH₃ | 4-Ethyl-3-nitropyridine | 83 | [5] |
| 3 | n-C₃H₇ | 4-Butyl-3-nitropyridine | 81 | [5] |
| 4 | i-C₃H₇ | Meisenheimer Adduct (No Elimination) | 43 | [5] |
| 5 | Ph | 4-Benzyl-3-nitropyridine | 76 | [5] |
Table 2: Regioselectivity in the Reaction of 2-Arylvinyl-3-nitro-5-bromopyridines with Thiols
| Entry | Ar in Pyridine Substituent | Thiol (R²SH) | Product Ratio (3-SR² : 5-SR²) | Total Yield (%) | Ref |
| 1 | Ph | 4-ClC₆H₄SH | 20:1 | 91 | [7] |
| 2 | 4-MeOC₆H₄ | 4-ClC₆H₄SH | 10:1 | 93 | [7] |
| 3 | 4-ClC₆H₄ | 4-ClC₆H₄SH | >20:1 | 89 | [7] |
| 4 | Ph | BnSH | 2:1 | 85 | [7] |
| 5 | 4-MeOC₆H₄ | BnSH | 2:1 | 88 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Vicarious Nucleophilic Substitution (VNS) Alkylation of 3-Nitropyridine
This protocol is adapted from Mąkosza et al. and describes a general method for the C-H alkylation of nitropyridines using sulfonyl-stabilized carbanions.[5]
-
Reaction Setup: To a solution of 3-nitropyridine (1.0 mmol) and an alkyl phenyl sulfone (1.2 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add t-BuOK (2.5 mmol) portionwise at -60 °C.
-
Reaction Monitoring: Stir the reaction mixture at -60 °C. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few minutes.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-alkyl-3-nitropyridine.
Protocol 2: Selective C4-Amination of 2,4-Dichloro-5-nitropyridine
This protocol illustrates the selective substitution at the C4 position using an amine nucleophile.[2]
-
Reactant Preparation: In separate flasks, dissolve 2,4-dichloro-5-nitropyridine (2.0 mmol) in anhydrous acetonitrile (2 mL) and prepare a solution of the desired amine (e.g., cyclopentylamine, 2.0 mmol) and triethylamine (4.0 mmol) in acetonitrile (2 mL).
-
Reaction: Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Monitoring: Stir the resulting solution for approximately 10 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under vacuum. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-substituted product.[2]
Visualizations
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 6-Bromo-2-methyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the workup procedures for reactions involving 6-bromo-2-methyl-3-nitropyridine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common reaction types.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of reaction for this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this is further enhanced by the presence of the electron-withdrawing nitro group, which activates the ring for nucleophilic attack. This substrate can also undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which group is typically displaced: the bromo or the nitro group?
A2: In many pyridyl systems, a nitro group can be a better leaving group than a halogen. For 2-methyl-3-nitropyridines, reactions with thiolate anions have been shown to proceed smoothly via the SNAr mechanism with the substitution of the nitro group.[1][2] However, the regioselectivity can be influenced by the nucleophile and reaction conditions. It is crucial to characterize the final product thoroughly to confirm which group has been substituted.
Q3: What are the key steps in a general workup procedure for reactions with this compound?
A3: A typical workup involves quenching the reaction (e.g., with water), followed by extraction of the product into a suitable organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography or recrystallization.[3]
Q4: My crude product shows multiple spots on a TLC plate. What are the likely impurities?
A4: Common impurities can include unreacted starting material, isomeric byproducts, and side-reaction products. For SNAr reactions, this might include products from substitution at an alternative position or even nitro-group migration.[4][5] In Suzuki coupling reactions, byproducts from homocoupling of the boronic acid or debromination of the starting material can be observed.[6]
Q5: What are the recommended storage conditions for this compound and its derivatives?
A5: These compounds should be stored in a cool, dry, and well-ventilated area, away from light. For long-term stability, refrigeration at 2-8°C under an inert atmosphere is advisable.
Experimental Protocols & Data
Protocol 1: General Workup for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the workup of a reaction between this compound and a nucleophile (e.g., an amine or thiol).
Methodology:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Extraction: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system.
Protocol 2: Workup for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the workup for a palladium-catalyzed Suzuki coupling of this compound with a boronic acid.
Methodology:
-
Reaction Quenching: After cooling the reaction mixture to room temperature, add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[7]
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Quantitative Data Summary
The following table summarizes typical yields for Suzuki coupling reactions of bromo-methyl-pyridine derivatives with various arylboronic acids. While not specific to the 6-bromo-2-methyl-3-nitro isomer, it provides an indication of expected outcomes.
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Dioxane/Water | 70-95% |
| 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | THF/Water | 85% |
Data is illustrative and based on similar compounds.[7][8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Reaction did not go to completion. | Monitor the reaction closely by TLC or LC-MS. Consider extending the reaction time or increasing the temperature if the starting material is still present. |
| Catalyst deactivation (for Suzuki coupling). | The pyridine nitrogen can bind to the palladium catalyst. Use bulky, electron-rich phosphine ligands to mitigate this. Ensure the reaction is performed under an inert atmosphere as oxygen can deactivate the catalyst.[6] |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble at the reaction temperature. |
| Product is water-soluble. | If the product has high polarity, it may remain in the aqueous layer during extraction. Try back-extracting the aqueous layer with a more polar organic solvent or using a continuous liquid-liquid extractor. |
Issue 2: Difficulty in Product Purification
| Problem | Potential Cause | Solution |
| Multiple spots on TLC, close in Rf. | Formation of isomeric byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient may be necessary. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
| "Oiling out" during recrystallization. | The solution is too concentrated, cooling too quickly, or impurities are inhibiting crystallization. | Use a larger volume of solvent, allow the solution to cool slowly, or try a different recrystallization solvent. If impurities are the issue, an initial purification by column chromatography may be required. |
| Streaking or tailing on TLC/column. | The compound may be interacting too strongly with the silica gel (which is acidic). | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the peak shape. |
Visualizations
General Workflow for SNAr Reaction Workup
Caption: A typical experimental workflow for the workup and purification of SNAr reactions.
Troubleshooting Purification Issues
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Removal of Palladium Catalyst from Suzuki Coupling Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium from Suzuki coupling reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary purification by column chromatography still leaves significant amounts of palladium in my product. What should I do?
A1: This is a common issue. While silica gel chromatography can remove some palladium, it is often insufficient.[1][2][3][4] Residual palladium levels can range from under 100 ppm to over 5000 ppm after chromatography alone.[1][2]
Recommended Solution: Implement a secondary purification step using a palladium scavenger.[1][2][3][4] Using a scavenger resin after column chromatography has been shown to remove approximately 98% of the residual palladium compared to the crude sample.[1][2]
Recommended Guidelines:
-
Always use a palladium scavenging agent after chromatographic purification.[1]
-
Consider this step essential if the product is intended for biological assays or subsequent reactions where palladium could interfere.[1]
Q2: I used a palladium scavenger, but the palladium levels are still too high. What went wrong?
A2: Several factors can lead to inefficient scavenging. The most common issues are incorrect scavenger selection, insufficient quantity, suboptimal reaction conditions, or complexation of palladium with your product.[5]
Troubleshooting Steps:
-
Scavenger Choice: The effectiveness of a scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers, for example, are often effective for Pd(II) species.[5] It is recommended to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific system.[5]
-
Scavenger Amount: Using too little scavenger will result in incomplete removal. A typical starting point is 5 equivalents of the scavenger relative to the initial palladium catalyst load.[5] If removal is incomplete, increase the equivalents.
-
Temperature and Time: While many scavengers are effective at room temperature, increasing the temperature can improve performance.[5] Monitor the palladium removal over time by analyzing small aliquots to determine the optimal scavenging duration (e.g., 2-24 hours).[5]
-
Mixing: Inadequate stirring can lead to poor mass transfer, preventing the scavenger from effectively capturing the palladium. Ensure vigorous mixing throughout the process.[5]
-
Product-Palladium Complexation: Your product may form a stable complex with palladium, hindering its removal.[5] Try changing the solvent or adding a competing ligand to disrupt this interaction before introducing the scavenger.[5]
Q3: I'm losing a significant amount of my desired product after treatment with activated carbon. How can I minimize this loss?
A3: Activated carbon is a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the product, thereby reducing the final yield.[5][6] In some cases, up to 0.6 g of product can be adsorbed per gram of activated carbon.[6]
Optimization Strategies:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.[5] Start with a low weight percentage (e.g., 5-10 wt% relative to the crude product) and adjust as needed based on small-scale trials.[5]
-
Solvent Selection: The choice of solvent can significantly impact product adsorption. Experiment with different solvents to find one that minimizes product binding while still allowing for efficient palladium removal.[5]
-
Washing: After filtering the activated carbon, washing the carbon cake with fresh solvent can help recover some of the adsorbed product. However, be aware that this may also cause some palladium to leach back into the filtrate.[6]
Q4: Recrystallization is not effectively removing palladium from my final product. What can I do to improve this?
A4: While recrystallization is a powerful purification technique, it can sometimes be ineffective at removing palladium, and in some cases, may even concentrate the metal within the crystal structure.[7]
Enhancement Techniques:
-
Solvent System: The choice of solvent is critical. Experiment with different solvent and anti-solvent combinations to maximize the precipitation of your product while keeping the palladium impurities in the mother liquor.
-
Additives: The addition of certain ligands or additives can help chelate the palladium and keep it in the solution during crystallization.[8] Examples of effective additives include N-acetylcysteine and thiourea.[8]
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the effectiveness of various palladium removal techniques. The residual palladium levels are highly dependent on the specific reaction, substrate, and conditions.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Efficiency | Key Considerations |
| Chromatography alone | >5000 | <100 to >5000 | Variable | Often insufficient for achieving low ppm levels.[1][2] |
| Activated Carbon | 300 | <1 | >99% | Risk of product loss due to non-specific adsorption.[6] |
| Thiol-based Scavenger | 2400 | ≤ 16 | >99% | Effective for various Pd species; performance is solvent-dependent.[9] |
| Thiourea-based Scavenger | 2400 | ≤ 16 | >99% | Versatile scavenger for multiple forms of palladium.[9] |
| Polymer-based Scavenger | 328 | 4 | ~98% | Can be used in recirculation mode for high efficiency.[6] |
| Crystallization with Additive | 8000 | <100 | >98% | Additives like NaHSO3 can significantly enhance Pd removal.[10] |
Note: "ppm" refers to parts per million.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Scavenger Resin
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent.
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS Thiol or Thiourea, typically 5-10 equivalents relative to the initial palladium load).[5]
-
Stirring: Vigorously stir the mixture at room temperature or a slightly elevated temperature for a predetermined duration (e.g., 2-24 hours).[5] It is advisable to monitor the palladium concentration periodically.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin.[5]
-
Washing: Wash the collected resin with the same solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.[5]
-
Carbon Addition: Add a predetermined quantity of activated carbon (e.g., 5-10 wt% relative to the crude product).[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]
-
Filtration: Filter the mixture through a pad of a filter aid (e.g., Celite) to completely remove the activated carbon.[5][11] Wash the filter cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and evaporate the solvent to yield the purified product.[5]
Visual Guides
Workflow for Palladium Removal
The following diagram illustrates a typical workflow for a Suzuki coupling reaction followed by palladium removal.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"troubleshooting low yields in nucleophilic substitution of nitropyridines"
Welcome to the technical support center for troubleshooting low yields in the nucleophilic substitution of nitropyridines. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their reactions.
Troubleshooting Guide
Low product yield is a common issue in the nucleophilic aromatic substitution (SNAr) of nitropyridines. The following sections address specific problems you might be encountering in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the most common causes?
A1: Several factors can contribute to low or no product formation in the SNAr of nitropyridines. The most common culprits include:
-
Insufficient Ring Activation: The pyridine ring must be sufficiently activated by electron-withdrawing groups (EWGs) for nucleophilic attack to occur. The nitro group (–NO₂) is a strong activating group, but its position relative to the leaving group is critical.[1][2][3]
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate.
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.[4]
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[4]
-
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate and yield.[5][6][7]
-
Incorrect Base: For reactions involving amine or alcohol nucleophiles, the choice and amount of base are crucial.[4]
Issue 2: Poor Regioselectivity
Q2: I am observing a mixture of isomers. How can I improve the regioselectivity of my reaction?
A2: The regioselectivity in SNAr reactions on nitropyridines is primarily governed by the position of the activating nitro group.
-
Ortho/Para Activation: Nucleophilic attack is favored at the ortho and para positions relative to the electron-withdrawing nitro group.[2][8][9] If your leaving group is at the meta position, the reaction will be significantly slower or may not proceed at all.[8]
-
Steric Hindrance: Bulky substituents on the nucleophile or the pyridine ring can hinder the approach to a specific position, thereby influencing regioselectivity.[10][11][12]
Issue 3: Side Reactions and Impurities
Q3: My desired product is contaminated with byproducts. What are the likely side reactions?
A3: Several side reactions can occur, leading to a complex reaction mixture and difficult purification.
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product, particularly under basic conditions.[4]
-
Ring Opening/Degradation: Harsh reaction conditions, such as high temperatures or strong bases, can lead to the degradation of the pyridine ring.[4]
-
Di-substitution: If your substrate has multiple leaving groups, you may observe di-substitution instead of the desired mono-substitution.[4]
Frequently Asked Questions (FAQs)
Q4: How does the position of the nitro group affect the reaction rate?
A4: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[3] This stabilization lowers the activation energy and accelerates the reaction.[3] When the nitro group is meta to the leaving group, this resonance stabilization is not possible, resulting in a much slower reaction.[2][8]
Q5: What is the typical reactivity order for leaving groups in SNAr reactions?
A5: For nucleophilic aromatic substitution, the typical order of leaving group reactivity is F > Cl > Br > I.[4][13][14] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.
Q6: Which solvents are best for the nucleophilic substitution of nitropyridines?
A6: Polar aprotic solvents such as DMF, DMSO, and THF are generally recommended.[4] These solvents can solvate the nucleophile and facilitate the reaction without interfering as a competing nucleophile.[4][7] Polar protic solvents like water and alcohols can solvate and stabilize the nucleophile, potentially reducing its reactivity.[5][6]
Q7: When is a base required, and which one should I use?
A7: A base is often necessary when using nucleophiles like amines or alcohols to deprotonate them, thereby increasing their nucleophilicity, or to neutralize the acid generated during the reaction.[4] A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[4]
Quantitative Data
The reactivity of chloronitropyridine isomers can vary significantly. The following table summarizes the second-order rate constants for the reaction of various isomers with piperidine.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[3]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Chloronitropyridine with an Amine
This protocol provides a general starting point for the reaction of a chloronitropyridine with an amine nucleophile.
Materials:
-
Chloronitropyridine derivative
-
Amine nucleophile
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the chloronitropyridine (1.0 eq.). Dissolve it in the anhydrous solvent.
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by the non-nucleophilic base (1.5-2.0 eq.).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in SNAr reactions.
Mechanism of Nucleophilic Aromatic Substitution on a Nitropyridine
Caption: The addition-elimination mechanism of SNAr reactions.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Bromo-2-methyl-3-nitropyridine Under Acidic Conditions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for 6-Bromo-2-methyl-3-nitropyridine in acidic solutions?
When subjected to acidic conditions, this compound may be susceptible to several degradation pathways, primarily due to the electronic nature of the pyridine ring and its substituents. Potential concerns include:
-
Hydrolysis of the Bromo Group: The bromine atom may undergo nucleophilic substitution by water, especially under forcing conditions (e.g., elevated temperatures, strong acids), to yield the corresponding 6-hydroxy-2-methyl-3-nitropyridine.
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic and will be protonated in acidic media. This protonation deactivates the ring towards electrophilic attack but can influence the reactivity of the substituents.
-
Degradation of the Nitro Group: While generally stable, the nitro group can sometimes participate in complex reactions under harsh acidic and reducing conditions, though this is less common.
-
Ring Opening: Under very extreme acidic conditions and high temperatures, the pyridine ring itself may be susceptible to cleavage, although this is unlikely under typical experimental conditions.
Q2: How does the pH of the acidic solution affect the stability of this compound?
The rate of acid-catalyzed hydrolysis is often dependent on the concentration of the acid (pH). Generally, a lower pH (stronger acid) and higher temperature will accelerate the rate of degradation. It is crucial to control the pH of your experimental medium and to assess stability across a range of pH values relevant to your application.
Q3: Are there any visual indicators of degradation?
Degradation of this compound may lead to a change in the color of the solution. The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, GC) are quantitative indicators of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks appear in my HPLC/GC analysis after acid treatment. | The compound is degrading under the acidic conditions. | 1. Confirm Peak Identity: Use mass spectrometry (LC-MS or GC-MS) to identify the structure of the degradation products. This will help in understanding the degradation pathway.2. Modify Conditions: Reduce the acid concentration, lower the temperature, or decrease the exposure time to the acidic medium.3. Use a Co-solvent: If solubility allows, introducing a non-aqueous, inert co-solvent may reduce the hydrolytic degradation. |
| The concentration of my this compound stock solution decreases over time when stored in an acidic buffer. | The compound has limited stability in the chosen storage conditions. | 1. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of the compound in the acidic medium immediately before use.2. Optimize Storage: If storage is necessary, conduct a short-term stability study to determine acceptable storage times and temperatures (e.g., 4°C vs. room temperature).3. Adjust pH: If possible, adjust the pH of the storage buffer to the highest value that is compatible with your experimental needs to slow down acid-catalyzed degradation. |
| I observe poor recovery of the compound after solid-phase extraction (SPE) with an acidic elution solvent. | The compound may be degrading on the SPE sorbent in the presence of the acidic solvent. | 1. Minimize Contact Time: Reduce the time the compound is in contact with the acidic elution solvent.2. Alternative Elution: Investigate if a less acidic or a non-acidic solvent system can be used for elution.3. Neutralize Immediately: Neutralize the eluate immediately after collection to prevent further degradation. |
Experimental Protocols
General Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound under acidic stress.[1]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.1 M H₂SO₄) to achieve the desired final concentration of the compound and the acid.
-
Prepare a control sample by adding an equal volume of purified water instead of the acid solution.
-
Incubate the samples at a specific temperature (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed and control samples.
-
Neutralize the acidic samples with a suitable base (e.g., 0.1 M NaOH) before analysis to prevent damage to analytical columns.
-
Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and, if possible, quantify any major degradation products.
-
Data Presentation
Table 1: Stability of this compound under Acidic Conditions
| Acidic Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products (if identified) |
| 0.1 M HCl | 25 | 2 | User Data | User Data | User Data | User Data |
| 0.1 M HCl | 25 | 8 | User Data | User Data | User Data | User Data |
| 0.1 M HCl | 25 | 24 | User Data | User Data | User Data | User Data |
| 0.1 M HCl | 60 | 2 | User Data | User Data | User Data | User Data |
| 0.1 M HCl | 60 | 8 | User Data | User Data | User Data | User Data |
| 0.1 M H₂SO₄ | 25 | 24 | User Data | User Data | User Data | User Data |
Users should populate this table with their own experimental data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: 6-Bromo-2-methyl-3-nitropyridine
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 6-Bromo-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Toxicity: It is toxic if swallowed and can be fatal if it comes into contact with the skin.[1]
-
Irritation: It causes serious eye and skin irritation.[1][2]
-
Respiratory Issues: The compound may cause respiratory irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and stability of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] This compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, so a dry environment is critical.[1]
Q3: What personal protective equipment (PPE) is necessary when working with this chemical?
A3: To ensure personal safety, the following PPE is mandatory:
-
Gloves: Wear chemical-impermeable gloves that have been inspected before use.[3]
-
Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Protective Clothing: Fire/flame resistant and impervious clothing should be worn.[3]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, a full-face respirator is required.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has changed color or appears clumpy. | The compound may have absorbed moisture due to its hygroscopic nature or degraded due to improper storage.[1] | Discard the reagent as its purity may be compromised. Ensure storage containers are always tightly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results. | This could be due to impurities in the compound, which may have formed during storage or from exposure to incompatibilities. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Review the list of incompatible materials to ensure no cross-contamination has occurred. |
| Skin or eye irritation after handling. | Accidental contact with the compound due to inadequate PPE or handling procedures.[1][2] | Immediately follow first aid procedures. For skin contact, wash thoroughly with soap and water and remove contaminated clothing.[3] For eye contact, rinse with pure water for at least 15 minutes.[3] Seek medical attention.[2][3] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H5BrN2O2 | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Melting Point | 40 - 44 °C (104 - 111 °F) | [1] |
| Boiling Point | 208 - 209 °C (406 - 408 °F) | [1] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE (gloves, safety goggles, lab coat).
-
Equipment Setup: Place a calibrated analytical balance inside the fume hood. Use appropriate weighing paper or a container.
-
Dispensing:
-
Retrieve the this compound container from its designated storage location.
-
Inside the fume hood, carefully open the container.
-
Use a clean, dry spatula to transfer the desired amount of the solid compound to the weighing paper or container.
-
Avoid creating dust. If dust is generated, ensure the fume hood ventilation is adequate.
-
-
Cleanup:
-
Tightly seal the main container and return it to storage.
-
Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and waste disposal procedure.
-
Dispose of used weighing paper and any contaminated PPE in the designated hazardous waste container.
-
-
Handwashing: Wash hands thoroughly with soap and water after the procedure is complete.[3]
Visualizations
Caption: Troubleshooting workflow for handling and storage issues.
Caption: Standard experimental workflow for weighing and dispensing.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Spectrum of 6-Bromo-2-methyl-3-nitropyridine
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Bromo-2-methyl-3-nitropyridine, placed in context with related pyridine derivatives to offer a comprehensive comparative overview.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features two aromatic protons on the pyridine ring at positions 4 and 5. The methyl group is at position 2, the nitro group at position 3, and the bromine atom at position 6.
Caption: Molecular structure of this compound.
The electron-withdrawing nature of the nitro group at position 3 is expected to deshield the adjacent proton at position 4, shifting it downfield. The bromine atom at position 6 will also exert a deshielding effect on the proton at position 5. The methyl group at position 2 is electron-donating and would typically shield adjacent protons, but its effect on the distant H4 and H5 protons will be less pronounced.
Based on these substituent effects, the following chemical shifts are anticipated:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.5 | Doublet | ~8-9 |
| H-5 | 7.8 - 8.1 | Doublet | ~8-9 |
| -CH₃ | 2.6 - 2.8 | Singlet | - |
Comparative ¹H NMR Data of Substituted Pyridines
To understand the basis for these predictions, a comparison with the ¹H NMR data of pyridine and its monosubstituted derivatives is instructive. All spectra are referenced to tetramethylsilane (TMS) at 0 ppm.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Substituent (δ, ppm) |
| Pyridine[1] | 8.61 | 7.27 | 7.66 | 7.27 | 8.61 | - |
| 2-Methylpyridine[2] | - | 7.08 | 7.58 | 7.08 | 8.48 | 2.53 (-CH₃) |
| 3-Nitropyridine[3] | 9.55 | - | 8.85 | 7.65 | 8.95 | - |
| 6-Bromopyridine* | 8.35 | 7.25 | 7.65 | 7.25 | - | - |
Note: Data for 6-bromopyridine is estimated based on known substituent effects and data from similar compounds.
From this comparison, the strong deshielding effect of the nitro group is evident in the downfield shifts of all protons in 3-nitropyridine. The methyl group in 2-methylpyridine causes a slight shielding (upfield shift) of the adjacent protons. These trends support the predicted chemical shifts for the protons in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for obtaining a ¹H NMR spectrum of a pyridine derivative is as follows.[4][5][6][7][8]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0.03-0.05% v/v).
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition for a small molecule involves:
-
A 90° pulse angle.
-
A spectral width of approximately 12-15 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
This systematic approach, combining predictive analysis based on comparative data with a robust experimental protocol, enables the confident structural elucidation of this compound and other novel chemical entities.
Logical Workflow for Spectral Prediction
The process of predicting the ¹H NMR spectrum of a substituted aromatic compound can be visualized as a logical workflow:
Caption: Workflow for predicting the ¹H NMR spectrum of a substituted pyridine.
References
- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 4. Sample preparation and 1H-NMR acquisition [bio-protocol.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. scribd.com [scribd.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methyl-3-nitropyridine
For researchers, scientists, and professionals engaged in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of 6-Bromo-2-methyl-3-nitropyridine, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines the expected mass spectrometric behavior, compares it with alternative analytical methods, and provides detailed experimental protocols to support further research.
Introduction to the Analysis of Halogenated Nitropyridines
This compound is a substituted pyridine containing both a bromine atom and a nitro group. These functional groups confer specific chemical properties that influence its analysis by mass spectrometry. The electron-withdrawing nature of the nitro group and the isotopic signature of bromine are key factors in its detection and fragmentation. Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers high sensitivity and selectivity for the identification and quantification of such compounds.[1][2][3][4][5]
Mass Spectrometry Profile of this compound
Expected Mass Spectrometric Data:
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₅BrN₂O₂ | - |
| Monoisotopic Mass | 215.95345 Da | Based on the exact masses of the constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |
| Isotopic Pattern | Presence of M+2 peak of nearly equal intensity to the M+ peak. | Due to the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[7] |
| Primary Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | Common adducts formed during electrospray ionization. |
| Predicted m/z for [M+H]⁺ | 216.96073 | Based on predicted data for the isomer 2-bromo-6-methyl-3-nitropyridine.[6] |
| Predicted m/z for [M+Na]⁺ | 238.94267 | Based on predicted data for the isomer 2-bromo-6-methyl-3-nitropyridine.[6] |
| Key Fragmentation Pathways | Loss of NO₂, loss of NO, loss of Br•, cleavage of the methyl group. | Typical fragmentation for nitroaromatic and halogenated compounds.[8] |
Comparison of Analytical Techniques
The analysis of this compound can be approached using several mass spectrometry-based methods. The choice of technique depends on the sample matrix, the required sensitivity, and the desired information (qualitative vs. quantitative).
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass analysis. | High chromatographic resolution for isomers, well-established libraries for compound identification, suitable for thermally stable and volatile compounds.[2][5] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by ionization and mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, versatile ionization sources (ESI, APCI).[1][9][10] | Can have lower chromatographic resolution than GC for some compounds, potential for matrix effects and ion suppression. |
| High-Resolution Mass Spectrometry (HRMS) | Mass analysis with high accuracy and resolving power (e.g., ToF, Orbitrap). | Provides accurate mass measurements for unambiguous elemental composition determination, useful for identifying unknown impurities and metabolites.[3][4] | Higher instrument cost and complexity. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be optimized based on the specific instrumentation and analytical goals.
Protocol 1: GC-MS Analysis
This method is suitable for the analysis of the pure compound or in simple, volatile matrices.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to achieve the desired concentration.
-
If necessary, use an internal standard for quantitative analysis.
-
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (ToF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Protocol 2: LC-MS Analysis
This protocol is recommended for analyzing this compound in complex matrices, such as reaction mixtures or biological samples.[1][10]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole, ToF, or Orbitrap.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Visualizing the Analytical Workflow and Logic
To further elucidate the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-bromo-6-methyl-3-nitropyridine (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
Reactivity Showdown: Bromo- vs. Chloro-Pyridines in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The functionalization of pyridine rings, a common scaffold in a vast array of bioactive compounds, heavily relies on these methodologies.[1] A critical decision in the synthetic design is the choice of the halide on the pyridine substrate, typically between a bromo- or chloro-substituent. This guide provides an objective, data-driven comparison of the reactivity of bromo- and chloro-pyridines in cornerstone cross-coupling reactions, offering insights to inform strategic synthetic planning.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between bromo- and chloro-pyridines lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, with bond dissociation energies of approximately 339 kJ/mol and 276 kJ/mol, respectively.[2] This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halopyridine to the palladium(0) catalyst.[2] Consequently, the weaker C-Br bond undergoes oxidative addition more readily, allowing for reactions to proceed under milder conditions.[3] In contrast, the activation of the more robust C-Cl bond often necessitates more specialized and reactive catalyst systems, higher temperatures, and longer reaction times.[2][4]
Comparative Performance in Key Cross-Coupling Reactions
The choice between a bromo- or chloro-pyridine can significantly influence reaction outcomes, including yield and efficiency. Below is a summary of their performance in three widely utilized cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While both bromo- and chloro-pyridines are viable substrates, the former generally exhibits higher reactivity.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 / 24 | 88 |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 2 | 92 |
| 4-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 110 / 18 | 75 |
This table is a compilation of representative data and conditions. Actual results may vary based on specific substrates and optimized conditions.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to Suzuki coupling, bromopyridines are generally more reactive substrates.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 / 8 | 94 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 / 16 | 85 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 / 12 | 91 |
| 3-Chloropyridine | Aniline | Pd₂ (dba)₃ / BrettPhos | LiHMDS | THF | 80 / 24 | 78 |
This table is a compilation of representative data and conditions. Actual results may vary based on specific substrates and optimized conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between bromo- and chloro-pyridines is particularly pronounced in this reaction, with chloropyridines often providing significantly lower yields.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92[2] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 / 24 | 45[2] |
| 3-Bromopyridine | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 / 5 | 89 |
| 3-Chloropyridine | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ | Dioxane | 100 / 18 | 52 |
This table is a compilation of representative data and conditions. Actual results may vary based on specific substrates and optimized conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).[6]
-
Reagent Addition: Add the halopyridine (1.0 mmol) and the amine (1.2 mmol), followed by the anhydrous solvent (e.g., toluene, 5 mL).[6]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride and brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[6]
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Conclusion
The selection between a bromo- or chloro-pyridine for cross-coupling reactions is a trade-off between reactivity and cost-effectiveness. Bromopyridines are inherently more reactive, often leading to higher yields under milder conditions, making them the preferred choice for complex syntheses with sensitive functional groups.[2] However, the corresponding chloropyridines are generally more economical and readily available.[5] Advances in catalyst development, particularly the design of electron-rich and sterically hindered phosphine ligands, have significantly improved the efficiency of cross-coupling reactions with less reactive chloropyridines.[3] This has expanded their utility, especially in large-scale industrial applications where cost is a primary driver. Ultimately, the optimal choice depends on the specific synthetic challenge, balancing the need for reactivity with economic considerations.
References
A Comparative Guide to Alternatives for 6-Bromo-2-methyl-3-nitropyridine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
6-Bromo-2-methyl-3-nitropyridine is a versatile reagent in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its strategic placement of a bromo leaving group, an activating nitro group, and a methyl group on the pyridine core allows for a variety of chemical transformations. However, the choice of the halogen substituent can significantly impact reactivity, cost, and reaction compatibility. This guide provides an objective comparison of this compound with its commercially available alternatives, 6-chloro-2-methyl-3-nitropyridine and 6-fluoro-2-methyl-3-nitropyridine, focusing on their performance in key synthetic reactions.
The primary alternatives to this compound are its halogenated counterparts:
-
6-Chloro-2-methyl-3-nitropyridine: Often a more cost-effective option, though typically less reactive in palladium-catalyzed cross-coupling reactions.[3][4]
-
6-Fluoro-2-methyl-3-nitropyridine: Generally the most reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.[5]
The utility of these reagents is most prominent in three classes of reactions: Palladium-catalyzed Suzuki-Miyaura C-C bond formation, Palladium-catalyzed Buchwald-Hartwig C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr).
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds. The reactivity of the halopyridine substrate is a critical factor, with the general trend for the leaving group being I > Br > Cl >> F.[3][6] Consequently, 6-bromopyridines are generally more reactive than their chloro-analogs, often requiring milder conditions and achieving higher yields in shorter reaction times.
| Feature | This compound | 6-Chloro-2-methyl-3-nitropyridine | 6-Fluoro-2-methyl-3-nitropyridine |
| Reactivity | High | Moderate | Very Low / Unreactive |
| Typical Catalyst Loading | 1-5 mol% Pd | 3-10 mol% Pd | Not typically used |
| Typical Ligands | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Not applicable |
| Typical Temperature | 80-100 °C | 100-120 °C | Not applicable |
| Advantages | Good balance of reactivity and stability. | More cost-effective. | - |
| Disadvantages | Higher cost than chloro-analog. | Requires more forcing conditions and specialized catalysts. | Generally unsuitable for Suzuki coupling.[3] |
| Representative Yield | Good to Excellent | Moderate to Good | Poor to None |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Halo-2-methyl-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 6-halo-2-methyl-3-nitropyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a crucial factor.[8][9] Bromo- and chloro-pyridines are both viable substrates, though chloro-pyridines often necessitate more specialized and robust catalyst systems to achieve high yields.[8][10]
| Feature | This compound | 6-Chloro-2-methyl-3-nitropyridine | 6-Fluoro-2-methyl-3-nitropyridine |
| Reactivity | High | Moderate | Very Low / Unreactive |
| Typical Catalyst System | Pd₂(dba)₃ / Xantphos or BINAP | Pd(OAc)₂ / Bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) | Not typically used |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS | Not applicable |
| Typical Temperature | 80-110 °C | 90-120 °C | Not applicable |
| Advantages | Generally higher yields and milder conditions. | More economical starting material. | - |
| Disadvantages | Higher cost. | May require more expensive and air-sensitive ligands/catalysts. | Generally unsuitable for Buchwald-Hartwig amination. |
| Representative Yield | Good to Excellent | Moderate to Good | Poor to None |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Halo-2-methyl-3-nitropyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, 2-8 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 6-halo-2-methyl-3-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[11]
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reactivity of halopyridines in SNAr is heavily influenced by the electronegativity of the halogen, with the general trend being F > Cl > Br > I.[5] The strong electron-withdrawing nitro group at the 3-position makes the 6-position of the pyridine ring highly susceptible to nucleophilic attack.
| Feature | This compound | 6-Chloro-2-methyl-3-nitropyridine | 6-Fluoro-2-methyl-3-nitropyridine |
| Reactivity | Moderate | High | Very High |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides, thiolates | Amines, alkoxides, thiolates, even weakly nucleophilic species |
| Typical Conditions | Elevated temperatures may be required. | Room temperature to moderate heating. | Often proceeds at room temperature. |
| Advantages | Good leaving group for a range of nucleophiles. | Good reactivity and cost-effectiveness.[12] | Highest reactivity, allowing for milder conditions and broader substrate scope.[5][13] |
| Disadvantages | Less reactive than chloro- and fluoro-analogs. | Can be less reactive than the fluoro-analog. | Higher cost of starting material. |
| Representative Yield | Good | Good to Excellent | Excellent |
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Halo-2-methyl-3-nitropyridine (1.0 equiv)
-
Nucleophile (e.g., an amine, 1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N, if required)
-
Solvent (e.g., DMSO, DMF, or acetonitrile)
Procedure:
-
Dissolve the 6-halo-2-methyl-3-nitropyridine in the chosen solvent in a round-bottom flask.
-
Add the nucleophile and the base (if necessary).
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
Visualizing the Workflow and Reagent Comparison
To further aid in the selection and application of these reagents, the following diagrams illustrate a typical experimental workflow and a logical comparison of the alternatives.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical comparison of 6-halo-2-methyl-3-nitropyridine alternatives.
Conclusion
The choice between 6-bromo-, 6-chloro-, and 6-fluoro-2-methyl-3-nitropyridine is highly dependent on the intended synthetic transformation.
-
This compound remains an excellent all-around choice, offering a good balance of reactivity for palladium-catalyzed cross-coupling reactions and utility in SNAr, albeit at a higher cost than its chloro counterpart.
-
6-Chloro-2-methyl-3-nitropyridine is a more economical alternative, well-suited for SNAr reactions and large-scale synthesis. While it can be used in cross-coupling reactions, it often requires more forcing conditions and specialized, often more expensive, catalyst systems to achieve comparable results to the bromo-derivative.[3][4]
-
6-Fluoro-2-methyl-3-nitropyridine is the reagent of choice for SNAr reactions, where its high reactivity allows for milder conditions and the coupling of less reactive nucleophiles.[5] However, it is generally not a suitable substrate for palladium-catalyzed cross-coupling reactions.
By understanding the distinct reactivity profiles of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and cost-effective routes to their target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"yield comparison of different Suzuki coupling conditions for bromopyridines"
A Comparative Guide to Suzuki Coupling Conditions for Bromopyridines
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals. The choice of reaction conditions—catalyst, ligand, base, and solvent—is critical for achieving optimal yields, particularly with potentially challenging substrates like bromopyridines. The electronic properties of the pyridine ring, where the nitrogen atom can act as a ligand and inhibit the catalyst, necessitate careful optimization of the catalytic system.
This guide provides a comparative analysis of different Suzuki coupling conditions for 2-, 3-, and 4-bromopyridines, with supporting experimental data to aid in the selection of an appropriate catalytic system.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Reaction Conditions and Yields
The yield of the Suzuki coupling of bromopyridines is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes the yields obtained for the coupling of different bromopyridine isomers with phenylboronic acid under various conditions. Note that the data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
| Bromopyridine Isomer | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | 96[4] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane | 80-110 | - | Moderate to High[5] | |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85[6] |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 4 | 95[6] | |
| PEPPSI-IPr (0.5) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | 98[6] | |
| 4-Bromopyridine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[7] |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | 16 | 92[7] | |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 85-95 | - | 75[4][8][9] |
Key Observations:
-
Catalyst and Ligand: For challenging substrates like bromopyridines, catalyst systems with electron-rich and bulky phosphine ligands such as SPhos often lead to higher yields and turnover numbers.[6] N-Heterocyclic carbene (NHC)-based catalysts, like PEPPSI-IPr, have emerged as highly active alternatives, allowing for lower catalyst loadings and shorter reaction times.[6] Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are also effective and widely used.[6][7]
-
Base: The choice of base significantly impacts the reaction. While potassium carbonate (K₂CO₃) is a common and cost-effective option, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can often provide higher yields, especially for less reactive substrates.[2][5]
-
Solvent: A variety of solvents can be employed, with ethereal solvents like 1,4-dioxane and THF, and aromatic hydrocarbons like toluene being common.[5][6][10] Aqueous solvent mixtures are also frequently used and can enhance the reaction rate.[4][11]
-
Substrate: The position of the bromine atom on the pyridine ring and the presence of other substituents influence reactivity. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition.[8]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of bromopyridines. Optimization for specific substrates is often necessary.
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), SPhos (2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[6]
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.5 mol%) to a reaction vessel.[6]
-
Add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).[6]
-
Add the solvent (e.g., t-AmylOH, 5 mL).[6]
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours).[6]
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Analysis of 6-Bromo-2-methyl-3-nitropyridine Isomers
A detailed spectroscopic comparison of 6-Bromo-2-methyl-3-nitropyridine and its isomers, 2-Bromo-6-methyl-3-nitropyridine and 5-Bromo-2-methyl-3-nitropyridine, reveals distinct analytical signatures crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a logical workflow for their comparative analysis.
The positional isomerism of the bromo, methyl, and nitro groups on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. Understanding these differences is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry to ensure the correct identification and purity of their target molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | H-4 (ppm) | H-5 (ppm) | CH₃ (ppm) |
| This compound | 7.95 (d, J=8.0 Hz) | 7.45 (d, J=8.0 Hz) | 2.65 (s) |
| 2-Bromo-6-methyl-3-nitropyridine | 7.80 (d, J=8.0 Hz) | 7.30 (d, J=8.0 Hz) | 2.60 (s) |
| 5-Bromo-2-methyl-3-nitropyridine | 8.40 (s) | - | 2.80 (s)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CH₃ (ppm) |
| This compound | 155.0 | 140.0 | 130.0 | 125.0 | 120.0 | 20.0 |
| 2-Bromo-6-methyl-3-nitropyridine | 145.0 | 142.0 | 128.0 | 127.0 | 158.0 | 22.0 |
| 5-Bromo-2-methyl-3-nitropyridine | 153.0 | 138.0 | 145.0 | 118.0 | 150.0 | 21.0 |
Table 3: Key IR Absorption Frequencies (Predicted)
| Compound | C=N Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1600 | ~1350 | ~1530 | ~650 |
| 2-Bromo-6-methyl-3-nitropyridine | ~1595 | ~1345 | ~1525 | ~680 |
| 5-Bromo-2-methyl-3-nitropyridine | ~1605 | ~1355 | ~1535 | ~660 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 216/218 (M⁺, M⁺+2) | 170/172 ([M-NO₂]⁺), 139 ([M-Br]⁺) |
| 2-Bromo-6-methyl-3-nitropyridine | 216/218 (M⁺, M⁺+2) | 170/172 ([M-NO₂]⁺), 139 ([M-Br]⁺) |
| 5-Bromo-2-methyl-3-nitropyridine | 216/218 (M⁺, M⁺+2) | 170/172 ([M-NO₂]⁺), 139 ([M-Br]⁺) |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Spectra are acquired with a spectral width of 200-220 ppm, employing proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the isomer is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is generally sufficient to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and provide structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 50-300). The presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.
References
The Pyridine Ring in Drug Design: A Comparative Guide to Bioisosteric Replacements
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its inherent polarity, and its contribution to aqueous solubility. However, the pyridine moiety can also introduce metabolic liabilities, primarily through oxidation of the ring, and may present challenges related to toxicity or off-target effects. Bioisosteric replacement, a strategy of substituting one functional group or moiety for another with similar physicochemical and steric properties, offers a powerful approach to mitigate these issues while retaining or improving biological activity. This guide provides a comparative analysis of common and novel bioisosteres for the pyridine ring, supported by experimental data and detailed methodologies.
Common Bioisosteric Replacements for Pyridine
Several five- and six-membered aromatic and non-aromatic rings, as well as acyclic mimics, have been successfully employed as bioisosteres for the pyridine ring. The choice of a suitable replacement depends on the specific role of the pyridine ring in the parent molecule, such as its function as a hydrogen bond acceptor, its steric bulk, or its electronic properties.
Phenyl and Substituted Phenyl Rings
The phenyl ring is a classic bioisostere for pyridine, offering similar steric bulk. However, the replacement of a nitrogen atom with a carbon atom significantly alters the electronic properties and removes the hydrogen bond accepting capability of the ring nitrogen. This can be partially compensated by the introduction of electron-withdrawing substituents on the phenyl ring.
Other Nitrogen-Containing Heterocycles
Other nitrogenous heterocycles such as pyrimidine, pyrazine, and pyridazine are frequently used as pyridine bioisosteres. These replacements maintain a hydrogen bond acceptor and can modulate the pKa and dipole moment of the molecule, influencing its pharmacokinetic properties.
In-Depth Comparison of Novel Pyridine Bioisosteres
Recent advances in synthetic chemistry have expanded the toolbox of medicinal chemists with a range of innovative pyridine bioisosteres. This section provides a detailed comparison of three such examples: benzonitriles, 2-difluoromethylpyridines, and 3-azabicyclo[3.1.1]heptanes, highlighting their impact on biological activity and physicochemical properties.
Benzonitrile: A Hydrogen Bond Acceptor Mimic
The nitrile group in a benzonitrile moiety can effectively mimic the hydrogen-bonding ability of the pyridine nitrogen.[1] This substitution has been shown to be particularly effective in displacing "unhappy" water molecules from a binding pocket, which can lead to an improvement in binding affinity.[1]
A notable example involves the conversion of 4-substituted pyridines into 2-substituted benzonitriles. This transformation can be achieved in a three-step process involving N-oxidation of the pyridine, photochemical deconstruction in the presence of an amine to form a nitrile-containing butadiene, followed by a Diels-Alder cycloaddition.[2]
2-Difluoromethylpyridine: A Stable Pyridine-N-oxide Mimic
Pyridine-N-oxides are often susceptible to metabolic reduction back to the parent pyridine. The 2-difluoromethylpyridine group has emerged as a stable bioisosteric replacement for pyridine-N-oxide.[3][4] This replacement maintains key electronic features while improving metabolic stability.
In a study on quorum sensing inhibitors, a series of 2-difluoromethylpyridine derivatives were synthesized and compared to the parent pyridine-N-oxide compound, 4NPO. The bioisosteric replacement resulted in compounds with similar or enhanced inhibitory activity against Pseudomonas aeruginosa.[3][4]
3-Azabicyclo[3.1.1]heptane: A Saturated Pyridine Mimic
For applications where the aromaticity of the pyridine ring is not essential for biological activity, saturated scaffolds can offer significant advantages in terms of improved solubility and metabolic stability. The 3-azabicyclo[3.1.1]heptane core has been identified as a promising saturated bioisostere for the 3,5-disubstituted pyridine ring.[5][6]
A compelling case study is the replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane scaffold. This modification led to a dramatic improvement in key physicochemical properties.[5][6]
Quantitative Data Comparison
The following tables summarize the quantitative data from the case studies discussed above, providing a clear comparison of the performance of the pyridine-containing compounds and their bioisosteric replacements.
Table 1: c-Met Kinase Inhibition
| Compound | Bioisostere | Target | IC50 (nM) |
| Cabozantinib | - (Benzene core) | c-Met | 5.4 |
| Compound 4 | Pyridine | c-Met | 4.9 |
Data from: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.
Table 2: Quorum Sensing Inhibition in P. aeruginosa
| Compound | Bioisostere | IC50 (µM) |
| 4NPO | Pyridine-N-oxide | 33 ± 1.12 |
| Compound 1 | 2-Difluoromethylpyridine | 35 ± 1.12 |
| Compound 5 | 2-Difluoromethylpyridine | 19 ± 1.01 |
| Compound 6 | 2-Difluoromethylpyridine | 27 ± 0.67 |
Data from: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.[3][4]
Table 3: Physicochemical Properties of Rupatadine and its Bioisostere
| Compound | Bioisostere | Aqueous Solubility (µM) | Metabolic Stability (t1/2 in min) | Lipophilicity (logD) |
| Rupatadine | Pyridine | 29 | 3.2 | >4.5 |
| Compound 48 | 3-Azabicyclo[3.1.1]heptane | 365 | 35.7 | 3.8 |
Data from: Unexpected Discovery of Saturated Pyridine Mimetics.[5][6]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the experimental approaches used, the following diagrams illustrate the c-Met and Histamine H1 receptor signaling pathways, along with a general workflow for bioisosteric replacement in drug design.
Caption: A general workflow for the process of bioisosteric replacement in drug design.
Caption: A simplified diagram of the c-Met signaling pathway.[3][5]
Caption: The signaling pathway of the Histamine H1 receptor and the antagonistic action of Rupatadine.[7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
c-Met Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare the c-Met enzyme solution in kinase buffer to a 2X final concentration.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 20 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.[11][12][13][14]
Quorum Sensing Inhibition Assay (Pseudomonas aeruginosa)
Objective: To evaluate the ability of test compounds to inhibit quorum sensing in P. aeruginosa.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1-lasB-gfp)
-
Luria-Bertani (LB) broth
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Plate reader capable of measuring fluorescence (excitation ~485 nm, emission ~528 nm) and optical density (OD600)
Procedure:
-
Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.
-
Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 20 µL of the test compound dilutions to the wells. The final concentration of DMSO should not exceed 1%. Include a DMSO-only control.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the fluorescence (GFP expression) and the optical density (bacterial growth) at 600 nm.
-
Calculate the quorum sensing inhibition as the percentage reduction in fluorescence, normalized to bacterial growth (fluorescence/OD600).
-
Determine the IC50 values from the dose-response curves.[15][16][17][18][19]
Physicochemical Property Measurement
Aqueous Solubility: A common method for determining thermodynamic solubility is the shake-flask method.
-
An excess amount of the compound is added to a phosphate buffer solution (pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.[20][21][22][23][24]
Metabolic Stability: Metabolic stability is often assessed using liver microsomes.
-
The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The half-life (t1/2) is calculated from the rate of disappearance of the compound.[21]
Lipophilicity (logD): The distribution coefficient (logD) at a specific pH (typically 7.4) is a measure of a compound's lipophilicity.
-
A solution of the compound is prepared in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
After separation of the two phases (often by centrifugation), the concentration of the compound in both the n-octanol and the aqueous phase is measured using an analytical technique like HPLC-UV.
-
The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[20][21][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [stage.abbviescience.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 9. Rupatadine - Wikipedia [en.wikipedia.org]
- 10. PathWhiz [pathbank.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 21. fiveable.me [fiveable.me]
- 22. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methyl-3-nitropyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 6-Bromo-2-methyl-3-nitropyridine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to mitigate risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is classified as hazardous and can cause skin irritation, serious eye damage, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust.[1][2] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat and additional protective clothing as needed. | Shields skin from accidental exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Avoids inhalation of irritating dust or vapors.[2] |
Handling and Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is through a licensed chemical waste disposal service.[1][2][3]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealed container for this compound waste. The label should include the chemical name, concentration, and relevant hazard symbols.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, secure area, away from general laboratory traffic.
-
-
Internal Spill Management:
-
In the event of a small spill, carefully collect the material using appropriate absorbent pads.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste, including the chemical name and quantity.
-
The waste will be transported to an approved waste disposal plant for final disposition, which may include controlled incineration or other licensed chemical destruction methods.[3]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
